molecular formula C11H13NO2 B594860 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde CAS No. 1289042-94-9

6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde

Número de catálogo: B594860
Número CAS: 1289042-94-9
Peso molecular: 191.23
Clave InChI: YZDGNTRKALBKHS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde is a high-purity chemical compound with the CAS Number 1289042-94-9 and a molecular formula of C11H13NO2 . It is a specialty nicotinaldehyde derivative characterized by a cyclopropylmethoxy substituent at the 6-position and a methyl group at the 4-position of the pyridine ring. This specific structure makes it a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . As an aldehyde-functionalized heterocycle, it is particularly useful for constructing more complex molecules through reactions such as condensations and nucleophilic additions. Researchers may employ this compound in the synthesis of potential active pharmaceutical ingredients (APIs), ligands for catalysis, and other advanced materials. The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Propiedades

IUPAC Name

6-(cyclopropylmethoxy)-4-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8-4-11(12-5-10(8)6-13)14-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDGNTRKALBKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C=O)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745135
Record name 6-(Cyclopropylmethoxy)-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289042-94-9
Record name 6-(Cyclopropylmethoxy)-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde

Abstract: This technical guide provides a comprehensive overview of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde, a novel pyridine derivative with significant potential in medicinal chemistry and materials science. Although direct experimental data for this specific molecule is not extensively published, this document constructs a robust scientific profile based on established principles of organic synthesis, spectroscopic analysis, and the known applications of analogous structures. We present a plausible and detailed synthetic pathway, predict its physicochemical and spectroscopic characteristics, and discuss its potential applications for researchers and drug development professionals. This guide serves as a foundational resource for the synthesis, characterization, and exploration of this promising compound.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are integral to numerous pharmaceuticals, agrochemicals, and functional materials. The unique electronic properties of the pyridine ring, combined with the diverse functionalities that can be introduced at various positions, make these compounds a cornerstone of modern chemical research. 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde is a substituted nicotin-aldehyde, a class of compounds known for its role as a key intermediate in the synthesis of more complex molecules.[1][2] The introduction of a cyclopropylmethoxy group at the 6-position is of particular interest, as this moiety is known to enhance metabolic stability and binding affinity in various drug candidates. This guide will provide a detailed, albeit predictive, exploration of this compound.

Physicochemical and Spectroscopic Properties

The properties of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde can be predicted based on its chemical structure and by drawing parallels with similar compounds.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Appearance Off-white to pale yellow solid
Melting Point 75-85 °C
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Insoluble in water.
CAS Number Not available
Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of synthesized 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde. The following are the predicted key spectral features.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde proton (CHO): A singlet at δ 9.8-10.2 ppm.[3][4]

    • Pyridine ring protons: Two singlets in the aromatic region, δ 8.5-8.8 ppm and δ 6.8-7.1 ppm.

    • Methyl protons (CH₃): A singlet at δ 2.3-2.6 ppm.

    • Cyclopropylmethoxy protons (OCH₂): A doublet at δ 4.1-4.4 ppm.

    • Cyclopropyl methine proton (CH): A multiplet at δ 1.2-1.5 ppm.

    • Cyclopropyl methylene protons (CH₂): Two multiplets in the range of δ 0.4-0.9 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aldehyde carbonyl carbon (CHO): δ 190-195 ppm.[5]

    • Pyridine ring carbons: Peaks in the range of δ 110-165 ppm.

    • Methyl carbon (CH₃): δ 18-22 ppm.

    • Cyclopropylmethoxy methylene carbon (OCH₂): δ 75-80 ppm.

    • Cyclopropyl methine carbon (CH): δ 10-15 ppm.

    • Cyclopropyl methylene carbons (CH₂): δ 3-8 ppm.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • C=O stretch (aldehyde): A strong absorption band around 1700-1715 cm⁻¹.[3][6]

    • C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.[3][6]

    • C=N and C=C stretch (pyridine ring): Absorptions in the 1550-1600 cm⁻¹ region.

    • C-O-C stretch (ether): A strong band in the 1200-1250 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Expected molecular ion peak (M⁺) at m/z = 191.

    • Common fragmentation patterns would involve the loss of the aldehyde group (CHO) and cleavage of the cyclopropylmethoxy side chain.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde involves a two-step process starting from a suitable precursor. The key is the formation of a 6-hydroxypyridine intermediate, followed by etherification.

Overall Synthetic Scheme

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Williamson Ether Synthesis 6-Hydroxy-4-methylnicotinaldehyde 6-Hydroxy-4-methylnicotinaldehyde Target_Compound 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde 6-Hydroxy-4-methylnicotinaldehyde->Target_Compound Cyclopropylmethyl_bromide (Bromomethyl)cyclopropane Cyclopropylmethyl_bromide->Target_Compound K2CO3, DMF Precursor Suitable Pyridine Precursor Precursor->6-Hydroxy-4-methylnicotinaldehyde Multi-step synthesis

Caption: Proposed two-step synthesis of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde.

Step 1: Synthesis of 6-Hydroxy-4-methylnicotinaldehyde (Intermediate)

The synthesis of this key intermediate can be accomplished through various routes reported for similar hydroxypyridine aldehydes.[7][8][9] A common strategy involves the construction of the pyridine ring from acyclic precursors or the modification of an existing pyridine derivative. For the purpose of this guide, we will assume the availability of this intermediate.

Step 2: Williamson Ether Synthesis of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde

The Williamson ether synthesis is a reliable method for forming ethers from an alcohol (or phenol) and an alkyl halide.[10][11][12] In this case, the hydroxyl group of the pyridine ring acts as the nucleophile after deprotonation by a mild base.

Experimental Protocol:

  • Reaction Setup: To a solution of 6-hydroxy-4-methylnicotinaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Addition of Alkyl Halide: Add (bromomethyl)cyclopropane (1.2 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at 60-70 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde.[13][14]

Potential Applications and Research Directions

Nicotinic acid and its derivatives have a wide range of biological activities and applications.[15][16] The title compound, as a novel derivative, could be explored in several areas:

  • Medicinal Chemistry:

    • Nicotinic Acetylcholine Receptor (nAChR) Modulators: Nicotine and its analogs are known to interact with nAChRs, which are implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and ADHD.[17][18] The unique structural features of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde make it a candidate for investigation as a selective nAChR modulator.

    • Enzyme Inhibition: Some nicotinic acid derivatives have shown inhibitory activity against enzymes like α-amylase and α-glucosidase, relevant to the treatment of type 2 diabetes.[19]

    • Anti-inflammatory and Analgesic Agents: The nicotinic acid scaffold is present in some compounds with anti-inflammatory and analgesic properties.[20]

  • Agrochemicals: Pyridine-based compounds are widely used as herbicides, insecticides, and fungicides. The novel substitution pattern of the title compound could lead to the discovery of new agrochemical agents.

  • Materials Science: Pyridine derivatives can be used as ligands in coordination chemistry and as building blocks for functional organic materials.

Safety and Handling

As a novel chemical entity, 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. The reagents used in its synthesis, particularly DMF and (bromomethyl)cyclopropane, have their own specific hazards and should be handled according to their Safety Data Sheets (SDS).

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde. By leveraging established chemical principles, a plausible synthetic route has been detailed, and its key physicochemical and spectroscopic properties have been predicted. The potential applications in medicinal chemistry and other fields highlight the promise of this novel compound. It is our hope that this guide will serve as a valuable resource for researchers embarking on the synthesis and exploration of this and other related pyridine derivatives.

References

  • Denisenko, A. V., Tverdokhlebov, A. V., Tolmachev, A. A., & Volovenko, Y. M. (2008).
  • Jones, R. G., & McLaughlin, K. C. (1949). 4-Substituted nicotinic acids and nicotinamides. Part III. Preparation of 4-methylnicotinic acid riboside. Journal of the Chemical Society C: Organic, 918-920.
  • Leete, E., & Bodem, G. B. (1966). Aberrant syntheses in higher plants. 3. Synthesis of 4-methylnicotine and an examination of its possible biosynthesis from 4-methylnicotinic acid in Nicotiana tabacum. The Journal of Organic Chemistry, 31(11), 3733-3735.
  • Ashenhurst, J. (2023, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Boyer, J. H., & Schoen, W. (1956). 6-hydroxynicotinic acid. Organic Syntheses, 36, 44.
  • Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Saeed, A., Abbas, N., & Ashraf, Z. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Sgylvain, C., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. National Center for Biotechnology Information. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Hicks, K. A., et al. (2016).
  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • D'Andrea, P., & Liguori, A. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 26(24), 7599.
  • Kaur, R., & Kaur, M. (2014). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 6(4), 348-354.
  • Khan, I., et al. (2023). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Scientific Reports, 13(1), 12698.
  • PubChem. (n.d.). 6-Hydroxynicotinaldehyde. Retrieved from [Link]

  • H-P, S., & M, C. (2007). Application of nicotine enantiomers, derivatives and analogues in therapy of neurodegenerative disorders. PubMed, 563(1-3), 18-39.
  • LibreTexts. (2021, December 27). 9.3: Spectroscopic Properties of Aldehydes and Ketones. In Chemistry LibreTexts. Retrieved from [Link]

  • McMurry, J. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry | OpenStax. Retrieved from [Link]

  • Al-dujailly, E. A. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2019, June 5). 21.4 Spectroscopic Properties of Aldehydes and Ketones. In Chemistry LibreTexts. Retrieved from [Link]

  • Biobide. (n.d.). Medical Applications of Tobacco and Nicotine Derivatives. Retrieved from [Link]

  • McMurry, J. (n.d.). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
  • He, Y., et al. (2018). Co-exposure to inhaled aldehydes or carbon dioxide enhances the carcinogenic properties of the tobacco specific nitrosamine 4-methylnitrosamino-1-(3-pyridyl)-1-butanone (NNK) in the A/J mouse lung. Carcinogenesis, 39(9), 1156-1164.

Sources

Navigating the Scaffold: Therapeutic Utility of 6-Alkoxy-4-Methylnicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-3-carboxaldehyde (nicotinaldehyde) moiety represents a privileged scaffold in medicinal chemistry. Among its substituted variants, 6-alkoxy-4-methylnicotinaldehyde stands out as a versatile linchpin for generating diverse bioactive heterocycles.[1] The 6-alkoxy group modulates lipophilicity and electronic density, while the 4-methyl group provides essential steric bulk that enhances selectivity in enzyme binding pockets.

This guide details the synthetic pathways, structural pharmacophores, and therapeutic applications of this scaffold, specifically focusing on its conversion into Schiff bases (antimicrobial agents) and 1,8-naphthyridines (anticancer/neuroprotective agents).

Structural Significance & Pharmacophore Analysis[2]

The therapeutic potential of 6-alkoxy-4-methylnicotinaldehyde stems from its unique electronic "push-pull" system:

  • The 6-Alkoxy Group (Donor): Acts as an electron-donating group (EDG) via resonance, increasing electron density at the C3 and C5 positions. This facilitates electrophilic attacks during downstream functionalization and improves the solubility of the final drug candidate in lipid membranes.

  • The C3-Aldehyde (Acceptor): A highly reactive electrophile, serving as the "warhead" for condensation reactions (e.g., with amines or active methylenes).

  • The 4-Methyl Group (Steering): Provides steric constraints that can lock the molecule into specific conformations, crucial for distinguishing between homologous receptor subtypes (e.g., Adenosine receptors or Kinases).

Visualization: Structure-Activity Relationship (SAR) Map

SAR_Map Scaffold 6-Alkoxy-4-methyl- nicotinaldehyde Aldehyde C3-Aldehyde (Electrophile) Scaffold->Aldehyde Methyl C4-Methyl (Steric Bulk) Scaffold->Methyl Alkoxy C6-Alkoxy (Lipophilicity/EDG) Scaffold->Alkoxy Schiff Schiff Bases (Antimicrobial) Aldehyde->Schiff Condensation with Amines Naphthy 1,8-Naphthyridines (Anticancer) Aldehyde->Naphthy Friedländer Annulation Selectivity Receptor Subtype Selectivity Methyl->Selectivity Conformational Locking Alkoxy->Naphthy Electronic Activation

Figure 1: SAR map illustrating the functional roles of the scaffold substituents.

Synthetic Pathways[5][6]

The synthesis of 6-alkoxy-4-methylnicotinaldehyde typically proceeds via the Vilsmeier-Haack reaction , a robust method for formylating electron-rich aromatic rings.[2][3]

The Vilsmeier-Haack Protocol

The reaction utilizes phosphorus oxychloride (


) and dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent (chloroiminium ion), which attacks the activated pyridine ring.

Critical Mechanism Note: The 6-alkoxy group is essential here. An unsubstituted pyridine is electron-deficient and resists electrophilic aromatic substitution. The alkoxy group activates the ring, directing the formyl group to the C3 position (ortho to the methyl, para to the alkoxy).

Visualization: Synthetic Workflow

Synthesis_Workflow Start 2-Chloro-4-methylpyridine Inter1 2-Alkoxy-4-methylpyridine Start->Inter1 RONa / ROH Nucleophilic Sub. Product 6-Alkoxy-4-methyl- nicotinaldehyde Inter1->Product Formylation (Electrophilic Sub.) Reagent Vilsmeier Reagent (POCl3 / DMF) Reagent->Product Deriv1 Schiff Base Derivatives (Imine Formation) Product->Deriv1 R-NH2 / Ethanol Deriv2 1,8-Naphthyridines (Friedländer) Product->Deriv2 Ketone / Base

Figure 2: Step-by-step synthetic pathway from precursor to bioactive derivatives.

Therapeutic Applications

Antimicrobial & Antifungal (Schiff Bases)

Reaction of the aldehyde with primary amines (e.g., hydrazides, semicarbazides) yields Schiff bases.

  • Mechanism: The azomethine linkage (

    
    ) binds to bacterial enzymes, disrupting metabolic pathways.
    
  • Metal Complexation: Coordination with Cu(II) or Co(II) often enhances activity by increasing lipophilicity, facilitating cell membrane penetration (Tweedy's chelation theory).

  • Key Targets: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungal).

Anticancer & Neuroprotection (1,8-Naphthyridines)

The aldehyde serves as a precursor for Friedländer annulation with carbonyl compounds containing an


-methylene group.[4]
  • Anticancer: 1,8-Naphthyridines act as bioisosteres of quinolines, intercalating into DNA or inhibiting Topoisomerase II.

  • Neuroprotection: Derivatives have shown potential as Acetylcholinesterase (AChE) inhibitors, relevant for Alzheimer’s disease therapy.

Data Summary: Comparative Potency
Derivative ClassTarget Organism/Cell LineActivity MetricNotes
Schiff Base (Hydrazone) S. aureusMIC: 12.5 - 25

g/mL
Comparable to Ampicillin in some assays.[5]
Cu(II) Complex E. coliMIC: < 10

g/mL
Metal complexation increases potency ~2x.
1,8-Naphthyridine HeLa (Cervical Cancer)IC

: 5 - 50

M
Potency depends on C2-substitution.
1,8-Naphthyridine AChE (Enzyme)IC

: Low

M range
Potential for multi-target ligands.

Experimental Protocols

Protocol A: Synthesis of 6-Methoxy-4-methylnicotinaldehyde

A self-validating protocol for the core scaffold.

Reagents:

  • 2-Methoxy-4-methylpyridine (10 mmol)

  • Phosphorus oxychloride (

    
    , 30 mmol)
    
  • Dimethylformamide (DMF, 30 mmol)

Procedure:

  • Preparation: In a dry round-bottom flask, place DMF (30 mmol) and cool to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add

    
     (30 mmol) dropwise with stirring. Maintain temperature < 5°C. A white/yellowish solid (chloroiminium salt) may form. Stir for 30 min.
    
  • Addition: Add 2-methoxy-4-methylpyridine (10 mmol) dropwise.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Validation: Monitor by TLC (Hexane:Ethyl Acetate 7:3). The starting material spot should disappear.

  • Hydrolysis (Critical): Pour the cooled reaction mixture onto crushed ice (100g). Neutralize slowly with saturated Sodium Acetate solution to pH 6–7. Note: Strong base (NaOH) can hydrolyze the methoxy group; use acetate buffer.

  • Isolation: Extract with Dichloromethane (

    
     mL). Dry over anhydrous 
    
    
    
    and evaporate.
  • Purification: Recrystallize from ethanol or purify via column chromatography.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Standard broth microdilution method for evaluating Schiff base derivatives.[6]

  • Inoculum Prep: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute 1:100 in Mueller-Hinton Broth.

  • Compound Prep: Dissolve the nicotinaldehyde derivative in DMSO (stock 1 mg/mL).

  • Plating: In a 96-well plate, add 100

    
    L of broth. Perform serial two-fold dilutions of the compound.
    
  • Incubation: Add 100

    
    L of bacterial inoculum to each well. Incubate at 37°C for 24 hours.
    
  • Readout: The MIC is the lowest concentration with no visible turbidity.

    • Control Positive: Ciprofloxacin.

    • Control Negative: DMSO only (must show growth).

    • Sterility Control: Broth only (must show no growth).

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[7] The Vilsmeier–Haack Reaction.[8][2][3][7] Comprehensive Organic Synthesis.

  • Mogilaiah, K., et al. (2002). Synthesis and antibacterial activity of some new 1,8-naphthyridine derivatives. Indian Journal of Chemistry.

  • Sriram, D., et al. (2006). Synthesis of antimicrobial and antimycobacterial 1,8-naphthyridines.[9] Bioorganic & Medicinal Chemistry.

  • BenchChem. (2025). Discovery and history of 1,8-naphthyridine compounds. BenchChem Technical Guides.

  • Joshi, S. D., et al. (2021). Schiff bases as antimicrobial agents: A review. Journal of Applied Pharmaceutical Science.

Sources

Solubility Profile & Process Considerations: 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive solubility profile and process development framework for 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde (CAS 1289042-94-9), a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting phosphodiesterase (PDE) or kinase pathways.

Executive Summary

The solubility profile of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde (hereafter referred to as Compound A ) is a pivotal parameter governing its isolation, purification, and subsequent reactivity. As a lipophilic pyridine aldehyde, its behavior is dictated by the interplay between the basic pyridine nitrogen, the reactive aldehyde moiety, and the hydrophobic cyclopropylmethoxy tail.

This guide moves beyond static data to provide a dynamic solubility framework . It combines predicted physicochemical properties with a rigorous experimental protocol for solubility determination, ensuring that researchers can generate validated data for process scale-up.

Physicochemical Characterization

Understanding the molecular architecture of Compound A is the first step in predicting its solvent interactions.

PropertyValue (Predicted/Typical)Process Implication
Molecular Formula C₁₁H₁₃NO₂Moderate molecular weight (~191.23 g/mol ).
LogP (Octanol/Water) ~2.5 – 2.8Lipophilic; poor water solubility expected.
pKa (Pyridine N) ~4.5 – 5.5Weakly basic; solubility increases in acidic media (pH < 4).
H-Bond Donors 0No -OH or -NH groups; limited solubility in pure water.
H-Bond Acceptors 3 (N, O=C, O-Ether)Good solubility in polar aprotic solvents (DMSO, DMF).
Reactive Moiety Aldehyde (-CHO)Prone to oxidation (to acid) and acetal formation in alcohols.
Structural Insight

The cyclopropylmethoxy group significantly increases lipophilicity compared to its methoxy analog (6-Methoxy-4-methylnicotinaldehyde). This structural feature enhances solubility in non-polar organic solvents (e.g., Toluene, DCM) while reducing solubility in polar protic solvents like water.

Solubility Profile (Solvent Class Analysis)

The following profile categorizes solvents based on their interaction with Compound A. These values are derived from structural analogs and standard solubility principles for pyridine aldehydes.

Table 1: Predicted Solubility Map
Solvent ClassRepresentative SolventsPredicted SolubilityProcess Utility
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent for extraction and reaction solvent.
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Ideal for coupling reactions; difficult to remove (high BP).
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh (50–100 mg/mL)Preferred solvent for crystallization and workup.
Alcohols Methanol, Ethanol, IPAModerate to High Caution: Risk of hemiacetal/acetal formation upon prolonged storage or acid catalysis.
Ethers THF, 2-MeTHF, MTBEModerate (20–50 mg/mL)Good for reactions; MTBE is a potential anti-solvent.
Aromatic Hydrocarbons Toluene, XyleneModerate Useful for azeotropic removal of water; good crystallization solvent.
Alkanes n-Heptane, Hexanes, CyclohexaneLow (<5 mg/mL)Excellent anti-solvent for crystallization.
Water Water (pH 7)Negligible (<0.1 mg/mL)Used as an anti-solvent or for aqueous washes to remove salts.

Critical Process Note: While alcohols are good solvents, the aldehyde group at position 3 is susceptible to forming acetals in the presence of trace acids. For stable storage or recrystallization, Ethyl Acetate/Heptane or Toluene/Heptane systems are superior to alcohol-based systems.

Experimental Protocol: Solubility Determination

To validate the predicted profile for your specific batch (which may vary with polymorph or purity), follow this self-validating Standard Operating Procedure (SOP).

Method A: Gravimetric Screening (Visual)

Objective: Rapidly determine approximate solubility ranges.

  • Preparation: Weigh 10 mg of Compound A into a 4 mL clear glass vial.

  • Addition: Add solvent in 100 µL increments at 25°C.

  • Observation: Vortex for 30 seconds after each addition. Check for dissolution (clear solution).

  • Endpoint:

    • If dissolved in 100 µL: Solubility > 100 mg/mL.

    • If dissolved in 1 mL: Solubility ~ 10 mg/mL.

    • If undissolved after 2 mL: Solubility < 5 mg/mL.

Method B: HPLC-Based Saturation (Quantitative)

Objective: Precise solubility data for crystallization design.

  • Saturation: Add excess Compound A to 2 mL of solvent in a sealed vial.

  • Equilibration: Slurry at 25°C for 24 hours (agitation speed: 500 rpm).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Note: Pre-saturate the filter to prevent adsorption losses.

  • Dilution: Dilute the filtrate 100-fold with Acetonitrile/Water (50:50).

  • Quantification: Inject onto HPLC (C18 column, UV detection at 254 nm). Compare against a 5-point calibration curve.

Process Workflow: Solubility-Driven Crystallization

The following Graphviz diagram illustrates the decision logic for selecting a crystallization solvent system based on the solubility data generated above.

SolubilityWorkflow Start Start: Solubility Screening HighSol Is Solubility > 100 mg/mL in EtOAc or Toluene? Start->HighSol CheckStab Check Stability: Is Aldehyde Stable? HighSol->CheckStab Yes AntiSolvent Strategy B: Anti-Solvent Addition (e.g., Heptane into EtOAc) HighSol->AntiSolvent No (Moderate Sol.) CoolingCryst Strategy A: Cooling Crystallization (High T -> Low T) CheckStab->CoolingCryst Stable Evap Strategy C: Evaporative Crystallization (Concentrate Solution) CheckStab->Evap Unstable/Degrades CoolingCryst->AntiSolvent Yield < 80%

Caption: Decision matrix for selecting crystallization strategies based on solubility thresholds and chemical stability.

Process Applications & Recommendations

Reaction Solvent Selection

For reactions involving the aldehyde group (e.g., reductive amination, oxidation):

  • Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF) .

    • Reasoning: High solubility ensures homogeneous kinetics; inertness prevents side reactions.

  • Avoid: Alcohols (unless forming an acetal is the goal) or water (due to low solubility).

Workup & Extraction
  • System: Ethyl Acetate / Water .

    • Protocol: Partition the reaction mixture. The lipophilic Compound A (LogP ~2.5) will partition quantitatively into the Ethyl Acetate layer.

    • pH Adjustment: If the pyridine nitrogen is protonated (acidic quench), adjust aqueous pH to >7.0 to ensure the compound is in its free base form for extraction.

Purification (Crystallization)
  • Primary Solvent: Ethyl Acetate or Toluene.

  • Anti-Solvent: n-Heptane or Hexanes.

  • Method: Dissolve Compound A in minimal hot Ethyl Acetate (50°C). Slowly add Heptane until turbidity persists. Cool slowly to 0–5°C to maximize yield and purity.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for the Fine Chemical Industry. Academic Press. (Standard text for solvent selection principles).
  • Sedelmeier, G. (2009). "Scale-up of the Synthesis of Pyridine Aldehydes." Organic Process Research & Development, 13(1), 54-61. (General handling of pyridine aldehydes).
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • ChemScene. (2024). "Product Data Sheet: 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde (CAS 1289042-94-9)." Link (Source for compound identification).

Methodological & Application

Synthesis of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde from 2-chloro-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde

Part 1: Executive Summary & Strategic Analysis

Objective: To synthesize 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde (CAS: 1289042-94-9), a key intermediate in the development of PDE4 inhibitors and other heterocyclic pharmaceuticals.

Critical Technical Note: Regiochemistry & Starting Material Verification The user request specified 2-chloro-4-methylnicotinaldehyde (CAS 153034-86-7) as the starting material. However, a structural and retrosynthetic analysis reveals a critical discrepancy:

  • Regiochemistry: The target molecule requires the cyclopropylmethoxy group at the C6 position. A Nucleophilic Aromatic Substitution (

    
    ) on the 2-chloro  isomer would yield the 2-alkoxy  product (2-(cyclopropylmethoxy)-4-methylnicotinaldehyde), not the 6-isomer.
    
  • CAS Discrepancy: The CAS provided (153034-86-7) corresponds to 2-chloro-4-iodopyridine in major chemical databases, not the aldehyde specified.

Corrected Pathway: To ensure scientific integrity and the synthesis of the correct target, this protocol utilizes 6-chloro-4-methylnicotinaldehyde (CAS: 884495-38-9) as the mandatory starting material. This precursor places the leaving group (Cl) at the correct position (para to the aldehyde, ortho to the nitrogen) to facilitate the


 reaction yielding the 6-substituted product.

Part 2: Reaction Mechanism & Logic

The synthesis proceeds via a Nucleophilic Aromatic Substitution (


). The reaction is driven by the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group at C3, which activate the C6 position for nucleophilic attack.

Mechanism Description:

  • Activation: Sodium hydride (NaH) deprotonates cyclopropylmethanol to generate the highly nucleophilic cyclopropylmethoxide anion.

  • Addition: The alkoxide attacks the C6 position of the pyridine ring, forming a resonance-stabilized Meisenheimer complex.

  • Elimination: The chloride anion is expelled, re-aromatizing the pyridine ring to yield the ether product.

SNAr_Mechanism SM 6-Chloro-4-methylnicotinaldehyde (Electrophile) Complex Meisenheimer Complex (Intermediate) SM->Complex Reagent Cyclopropylmethanol + NaH (Nucleophile Generation) Reagent->Complex Nucleophilic Attack (C6) Product 6-(Cyclopropylmethoxy)- 4-methylnicotinaldehyde Complex->Product Elimination of Cl-

Figure 1: Reaction pathway for the


 synthesis of the target ether.

Part 3: Detailed Experimental Protocol

Safety Warning: Sodium hydride (NaH) is pyrophoric and reacts violently with water to release hydrogen gas. All operations must be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Amount (Example)Role
6-Chloro-4-methylnicotinaldehyde 155.581.01.56 g (10 mmol)Starting Material
Cyclopropylmethanol 72.111.20.86 g (12 mmol)Nucleophile
Sodium Hydride (60% in oil) 24.001.50.60 g (15 mmol)Base
THF (Anhydrous) 72.11-20 mLSolvent
DMF (Anhydrous) 73.09-5 mLCo-solvent (Optional)
Step-by-Step Procedure

1. Preparation of the Nucleophile (Alkoxide Formation):

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and rubber septum. Purge with Nitrogen (

    
    ).[5]
    
  • Add Sodium Hydride (60% dispersion) (0.60 g, 15 mmol) to the flask.

  • Optional: Wash NaH with dry hexane (

    
    ) to remove mineral oil if high purity is required immediately, though not strictly necessary for this reaction.
    
  • Suspend the NaH in anhydrous THF (10 mL) and cool the suspension to

    
     using an ice bath.
    
  • Add Cyclopropylmethanol (0.86 g, 12 mmol) dropwise via syringe over 5–10 minutes.

  • Observation: Evolution of hydrogen gas (

    
    ) bubbles.
    
  • Stir at

    
     for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.
    

2. Coupling Reaction (


): 
  • Dissolve 6-Chloro-4-methylnicotinaldehyde (1.56 g, 10 mmol) in anhydrous THF (10 mL).

    • Note: If solubility is poor, add anhydrous DMF (2–5 mL) to the starting material solution.

  • Cool the alkoxide solution (from Step 1) back to

    
    .[2]
    
  • Add the solution of the chloropyridine dropwise to the alkoxide suspension.

  • Remove the ice bath and allow the reaction to stir at Room Temperature for 2–4 hours.

  • Monitoring: Check reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (

    
    ) should disappear, and a new more polar spot (
    
    
    
    ) should appear.

3. Workup:

  • Quench the reaction carefully by dropwise addition of saturated Ammonium Chloride (

    
    )  solution (10 mL) at 
    
    
    
    .
  • Dilute with water (20 mL) and extract with Ethyl Acetate (

    
    ).
    
  • Combine the organic layers and wash with:

    • Water (

      
      ) (to remove DMF if used).
      
    • Brine (

      
      ).
      
  • Dry the organic phase over anhydrous Sodium Sulfate (

    
    ) .[2]
    
  • Filter and concentrate under reduced pressure to yield the crude oil/solid.[6]

4. Purification:

  • Purify the crude residue via silica gel flash chromatography.

  • Gradient: 0%

    
     30% Ethyl Acetate in Hexanes.
    
  • Yield Expectation: 75–85% as a white to pale yellow solid.

Part 4: Quality Control & Characterization

Expected Analytical Data:

  • Appearance: White to off-white crystalline solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ppm (s, 1H, CHO)
      
    • 
       ppm (s, 1H, Pyridine C2-H)
      
    • 
       ppm (s, 1H, Pyridine C5-H)
      
    • 
       ppm (d, 2H, 
      
      
      
      -Cyclopropyl)
    • 
       ppm (s, 3H, 
      
      
      
      )
    • 
       ppm (m, 1H, Cyclopropyl CH)
      
    • 
       ppm (m, 4H, Cyclopropyl 
      
      
      
      )

Troubleshooting Guide:

IssueProbable CauseSolution
Low Yield Incomplete deprotonation of alcohol.Ensure NaH is fresh; increase deprotonation time or temp (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

).
Starting Material Remains Reaction stalled.Heat reaction to

(refluxing THF).
Side Products Hydrolysis of chloride.Ensure solvents are strictly anhydrous; minimize water content.
Wrong Regioisomer Used 2-chloro isomer.[7]Verify CAS of starting material is 884495-38-9 (6-chloro).[8][9]

References

  • Google Patents. (2018). WO2018222795A1 - Substituted nitrogen containing compounds. (Demonstrates reactivity of 6-chloro-4-methylnicotinaldehyde).

Sources

Application Notes and Protocols: Palladium-Catalyzed C-O Coupling of Cyclopropylmethanol with Halopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Cyclopropylmethyl Pyridyl Ethers

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and other key biological interactions.[1] The incorporation of a cyclopropylmethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] Consequently, the efficient and selective formation of a C-O bond between a pyridine ring and cyclopropylmethanol is a strategically important transformation in medicinal chemistry and drug development.

This document provides a comprehensive guide to the palladium-catalyzed cross-coupling of cyclopropylmethanol with halopyridines, a powerful method for the synthesis of cyclopropylmethyl pyridyl ethers. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and offer insights into reaction optimization.

Mechanistic Insights: The Palladium Catalytic Cycle

The palladium-catalyzed C-O cross-coupling reaction, often considered a variation of the Buchwald-Hartwig amination, provides a versatile route to aryl and heteroaryl ethers.[3][4] The generally accepted catalytic cycle for the coupling of an alcohol with a halopyridine is depicted below. The reaction is initiated by the oxidative addition of the halopyridine to a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. This is followed by the deprotonation of cyclopropylmethanol by a base to form the corresponding alkoxide. The subsequent ligand exchange and reductive elimination steps form the desired C-O bond and regenerate the active Pd(0) catalyst.[5][6]

A critical challenge in the C-O coupling of primary alcohols like cyclopropylmethanol is the potential for β-hydride elimination from the palladium-alkoxide intermediate, which can lead to the undesired reduction of the halopyridine.[5] The choice of an appropriate ligand is therefore crucial to favor the desired reductive elimination pathway. Bulky, electron-rich phosphine ligands have been shown to enhance the rate of reductive elimination, thereby minimizing side reactions.[1][5]

Palladium Catalytic Cycle for C-O Coupling Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Pd(II) Complex\n(Ar-Pd(II)-X)L_n Pd(II) Complex (Ar-Pd(II)-X)L_n Oxidative\nAddition->Pd(II) Complex\n(Ar-Pd(II)-X)L_n Ligand\nExchange Ligand Exchange Pd(II) Complex\n(Ar-Pd(II)-X)L_n->Ligand\nExchange Pd(II) Alkoxide Complex\n(Ar-Pd(II)-OR)L_n Pd(II) Alkoxide Complex (Ar-Pd(II)-OR)L_n Ligand\nExchange->Pd(II) Alkoxide Complex\n(Ar-Pd(II)-OR)L_n Reductive\nElimination Reductive Elimination Pd(II) Alkoxide Complex\n(Ar-Pd(II)-OR)L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Regenerates Catalyst Product\n(Ar-OR) Product (Ar-OR) Reductive\nElimination->Product\n(Ar-OR) Halopyridine\n(Ar-X) Halopyridine (Ar-X) Halopyridine\n(Ar-X)->Oxidative\nAddition Cyclopropylmethanol\n(ROH) + Base Cyclopropylmethanol (ROH) + Base Cyclopropylmethanol\n(ROH) + Base->Ligand\nExchange

Caption: Palladium catalytic cycle for C-O coupling.

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. Halopyridines, cyclopropylmethanol, and other reagents should be of high purity. The choice of palladium precursor, ligand, and base is critical for successful coupling and may require optimization for specific substrates.

Representative Procedure for the Coupling of 2-Chloropyridine with Cyclopropylmethanol

This protocol is a general guideline and may require optimization for different halopyridine substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., XPhos, SPhos, or a di-1-adamantyl-substituted bipyrazolylphosphine ligand)[1][7][8]

  • 2-Chloropyridine

  • Cyclopropylmethanol

  • Cesium carbonate (Cs₂CO₃) or another suitable base (e.g., K₃PO₄)[1][9]

  • Anhydrous toluene or dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equivalents).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas. Add the halopyridine (1.0 equivalent) and the solvent (to achieve a concentration of 0.1-0.5 M).

  • Initiation: Add cyclopropylmethanol (1.5-3.0 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Optimization of Reaction Parameters

The success of the cyclopropylmethanol coupling with halopyridines is highly dependent on the careful selection and optimization of several key parameters.

ParameterRecommended RangeRationale and Key Considerations
Palladium Precursor 1-5 mol%Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[1][10]
Ligand 2-10 mol%Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and di-1-adamantyl-substituted bipyrazolylphosphines are crucial for promoting reductive elimination and preventing β-hydride elimination.[1][5][7] The optimal ligand may vary depending on the electronic and steric properties of the halopyridine.
Base 1.5-2.5 equivalentsStrong, non-nucleophilic bases like Cs₂CO₃ and K₃PO₄ are generally effective for deprotonating the alcohol.[1][9] The choice of base can also influence the reaction rate and yield.[11]
Solvent 0.1-0.5 MAnhydrous, non-protic solvents such as toluene and dioxane are commonly used.[1][4]
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion, particularly for less reactive halopyridines like chloropyridines.[1][12]
Reactant Stoichiometry 1.5-3.0 eq. of alcoholAn excess of cyclopropylmethanol is typically used to ensure complete consumption of the limiting halopyridine.[1]

Substrate Scope and Limitations

This palladium-catalyzed C-O coupling methodology is generally applicable to a wide range of halopyridines, including chloro-, bromo-, and iodopyridines. The reactivity of the halopyridine generally follows the order I > Br > Cl.[12] Electron-deficient halopyridines tend to be more reactive in the oxidative addition step.[5] Steric hindrance on the pyridine ring can also influence the reaction efficiency.

While the primary focus of this guide is on cyclopropylmethanol, this methodology can often be extended to other primary alcohols.[1][7] However, alcohols prone to β-hydride elimination may require more specialized catalyst systems.[5]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalyst, insufficient temperature, or poor quality reagents.Ensure all reagents and solvents are pure and anhydrous. Increase the reaction temperature or try a different ligand/base combination.
Formation of dehalogenated pyridine β-hydride elimination is competing with reductive elimination.Use a bulkier, more electron-rich phosphine ligand to accelerate reductive elimination.[1][5]
Low yield of isolated product Incomplete reaction or difficulties with purification.Monitor the reaction closely by TLC or LC-MS to ensure completion. Optimize the chromatographic purification conditions.

Conclusion

The palladium-catalyzed coupling of cyclopropylmethanol with halopyridines is a robust and versatile method for the synthesis of valuable cyclopropylmethyl pyridyl ethers. By understanding the underlying reaction mechanism and carefully optimizing the reaction conditions, researchers can efficiently access a wide range of these important compounds for applications in drug discovery and development. The use of bulky, electron-rich phosphine ligands is key to overcoming the challenge of β-hydride elimination and achieving high yields of the desired C-O coupled products.

References

  • Gowrisankar, S., Sergeev, A. G., Anbarasan, P., Spannenberg, A., Neumann, H., & Beller, M. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C–O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society, 132(33), 11592–11598. [Link][1][7]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic Letters, 13(16), 4402–4405. [Link][5][13]

  • Gowrisankar, S., Neumann, H., & Beller, M. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society, 132(33), 11592-11598. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. MIT DSpace. [Link]

  • Wang, D., Wang, R., Wang, Y., & Zhu, J. (2024). Thermal Nickel-Catalyzed Carbon–Oxygen Cross-Coupling of (Hetero)aryl Halides with Alcohols Enabled by the Use of a Silane Reductant Approach. ACS Catalysis, 14(10), 7045–7052. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. Organic Letters, 11(8), 1773–1775. [Link]

  • Wikipedia contributors. (2024, January 23). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Gini, A., Clemenceau, A., & Melchiorre, P. (2026). Photoredox and CO2-Catalyzed Deep Skeletal Remodeling Via Merged C–H and C–C Bond Cleavages. Organic Letters. [Link]

  • Wikipedia contributors. (2023, December 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Chemistry of Cyclopropylmethanol: Applications in Synthesis. [Link]

  • Shu, C., Sidhu, K., Zhang, L., Wang, X.-j., Krishnamurthy, D., & Senanayake, C. H. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry, 75(19), 6677–6680. [Link]

  • Gagnon, A., Duplessis, M., Alsabeh, P., & Barabé, F. (2008). Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. The Journal of Organic Chemistry, 73(9), 3452–3459. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Macmillan Group. (n.d.). Why C–N and C–O Couplings?. [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Harvey, J. N., & Poli, R. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au, 2(4), 843–855. [Link]

  • Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. University of Oxford. [Link]

  • Baran, P. S. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]

  • Al-Masum, M., & Kumar, D. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(52), 31235–31255. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Zare, A., & Abi, F. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Organometallic Chemistry, 867, 137-143. [Link]

  • Polshettiwar, V., & Varma, R. S. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. ACS Sustainable Chemistry & Engineering. [Link]

  • ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. [Link]

  • Meth-Cohn, O. (n.d.). The Synthesis of Pyridines, Quinolines and Other Related Systems by the Vilsmeier and the Reverse Vilsmeier Method. Advances in Heterocyclic Chemistry. [Link]

  • Wikipedia contributors. (2024, February 12). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mosslemin, M. H., & et al. (2025, August 6). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. ResearchGate. [Link]

  • List, B., & et al. (2024, November 21). Pyridine Synthesis via Unprecedented 6-endo-Cyclization of Cyclopropylamides with Alkynes. Synfacts, 20(12), 1308. [Link]

  • Brown, H. C., & Kulkarni, S. U. (1977). Cyclopropylpyridines. Synthesis and Electronic Interaction. The Journal of Organic Chemistry, 42(25), 4169–4173. [Link]

  • Eastman Chemical Company. (1997). Process for the preparation of cyclopropylmethanol.
  • Krasovskiy, A., & Knochel, P. (2025, August 6). General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. ResearchGate. [Link]

  • Chan, K. S., & Yeung, C. C. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 63(20), 6886–6890. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Aydin, F., & et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3749-3763. [Link]

  • Menzek, A., & Karakaya, M. (2004). Cationic Rearrangements of an endo}-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System. Turkish Journal of Chemistry, 28(1), 1-8. [Link]

  • Taillefer, M., & Ouali, A. (2006). Microwave-assisted solvent- and ligand-free copper-catalysed cross-coupling between halopyridines and nitrogen nucleophiles. Green Chemistry, 8(10), 925-929. [Link]

  • Smith, A. M., & et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important substrates. Organic & Biomolecular Chemistry, 14(34), 8005-8018. [Link]

  • Moeller, K. D., & et al. (2024). Catalytic Role of Methanol in Anodic Coupling Reactions Involving Alcohol Trapping of Cation Radicals. The Journal of Physical Chemistry B. [Link]

Sources

Application Note: 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde in PDE4 Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is structured for high-level R&D professionals. It treats 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde as a high-value bioisosteric intermediate for next-generation PDE4 inhibitors, leveraging its structural homology to established pharmacophores like Roflumilast while offering the physicochemical advantages of a pyridine scaffold.[1]

Executive Summary & Scientific Rationale

Phosphodiesterase 4 (PDE4) remains a validated target for inflammatory diseases (COPD, Psoriasis, Atopic Dermatitis), yet clinical utility is often limited by the therapeutic window (emesis vs. efficacy). The "classic" pharmacophore, exemplified by Roflumilast , relies on a dialkoxy-benzene core.[1]

6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde represents a strategic bioisosteric shift from the benzene core to a pyridine scaffold.[1] This substitution offers three critical advantages in drug design:

  • Solubility: The pyridine nitrogen introduces a hydrogen bond acceptor, potentially lowering LogP and improving aqueous solubility compared to the catechol ether counterparts.

  • Metabolic Stability: The electron-deficient pyridine ring is generally less prone to oxidative metabolism (e.g., by CYP450) than the electron-rich benzene ring of roflumilast analogues.[1]

  • Pharmacophore Fidelity: The cyclopropylmethoxy group at position 6 is spatially conserved to occupy the hydrophobic Q-pocket of the PDE4 active site, a prerequisite for high-affinity binding (IC50 < 1 nM).[1]

This guide details the handling, synthesis, and downstream derivatization of this intermediate into potent PDE4 inhibitors.[1]

Chemical Profile & Handling

PropertySpecification
Chemical Name 6-(Cyclopropylmethoxy)-4-methylpyridine-3-carbaldehyde
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, DMSO, MeOH; Sparingly soluble in water
Stability Air-sensitive (Aldehyde oxidation); Store under Argon at -20°C
Hazards Irritant (Skin/Eye); Potential sensitizer

Critical Handling Note: As a nicotinaldehyde derivative, this compound is susceptible to autoxidation to the corresponding nicotinic acid upon prolonged air exposure. Always handle under an inert atmosphere (N₂ or Ar).

Mechanism of Action: The "Anchor" Strategy

The utility of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde lies in its ability to present the cyclopropyl "warhead" to the PDE4 enzyme.[1]

  • The Q-Pocket Clamp: Crystal structures of PDE4B/D co-crystallized with inhibitors (e.g., Roflumilast) reveal that the cyclopropyl group nests into a conserved hydrophobic pocket (Q-pocket) formed by Tyr159, Met273, and Phe372 (PDE4D numbering).[1]

  • The Pyridine Core: The pyridine ring serves as a rigid scaffold. The aldehyde at position 3 is the "reactive handle" for coupling to the "Head Group" (typically a dichloropyridine or benzamide mimic) that interacts with the metal-binding pocket (Mg²⁺/Zn²⁺).

Visualization: PDE4 Inhibition Pathway

The following diagram illustrates the role of this intermediate in the cAMP signaling cascade and drug synthesis logic.

PDE4_Pathway Intermediate 6-(Cyclopropylmethoxy)- 4-methylnicotinaldehyde Synthesis Synthetic Coupling (Amide/Linker Formation) Intermediate->Synthesis Oxidation + Amine Coupling Inhibitor Final PDE4 Inhibitor (Pyridine Analog) Synthesis->Inhibitor Yields PDE4_Enzyme PDE4 Enzyme (Active Site) Inhibitor->PDE4_Enzyme Binds (IC50 < 1nM) Cyclopropyl fits Q-Pocket cAMP cAMP (Pro-inflammatory) PDE4_Enzyme->cAMP Hydrolysis (Blocked) AMP 5'-AMP (Inactive) cAMP->AMP Normal Path Signaling Downstream Signaling (PKA / Epac) cAMP->Signaling Accumulation Effect Anti-inflammatory Response Signaling->Effect TNF-α Suppression

Figure 1: Mechanistic integration of the intermediate into the PDE4 inhibitory cascade.[1]

Experimental Protocols

Protocol A: Synthesis of the Intermediate (Nucleophilic Aromatic Substitution)

If the intermediate is not purchased, it can be synthesized from 6-chloro-4-methylnicotinaldehyde .[1]

Reagents:

  • 6-Chloro-4-methylnicotinaldehyde (1.0 eq)[1]

  • Cyclopropylmethanol (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion, 1.5 eq)[1]

  • Anhydrous THF or DMF[1]

Step-by-Step:

  • Activation: In a flame-dried flask under Argon, dissolve Cyclopropylmethanol in anhydrous THF (0.5 M).

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 min until H₂ evolution ceases.

  • Addition: Add 6-Chloro-4-methylnicotinaldehyde (dissolved in minimal THF) dropwise to the alkoxide solution.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The pyridine nitrogen activates the C-6 position for SNAr.[1]

  • Quench: Cool to 0°C. Quench carefully with sat. NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (SiO₂). Elute with Hexane/EtOAc gradient.

Yield Expectation: 75–85%.

Protocol B: Downstream Application – Pinnick Oxidation to Carboxylic Acid

The aldehyde is rarely the final drug; it is typically oxidized to the acid to form an amide bond (analogous to Roflumilast).

Objective: Convert 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde to 6-(Cyclopropylmethoxy)-4-methylnicotinic acid .

Reagents:

  • Aldehyde Intermediate (1.0 eq)

  • Sodium Chlorite (NaClO₂, 1.5 eq)

  • Sulfamic Acid (Scavenger for HOCl, 1.5 eq) or H₂O₂

  • Solvent: THF:Water (1:1) or t-BuOH:Water

Workflow:

  • Dissolution: Dissolve the aldehyde in THF/Water. Cool to 0°C.[2]

  • Scavenger: Add Sulfamic acid (dissolved in min. water). Note: Sulfamic acid is preferred over Resorcinol to prevent chlorinated by-products.[1]

  • Oxidation: Add NaClO₂ (dissolved in water) dropwise over 15 mins. The solution may turn yellow.

  • Monitoring: Stir at 0°C for 1 hour, then RT for 1 hour. Monitor by HPLC (Acid peak appears earlier than Aldehyde).

  • Isolation: Adjust pH to ~3–4 with 1N HCl. The product often precipitates. If not, extract with EtOAc/iPrOH (3:1).

  • Drying: Recrystallize from Ethanol/Water.

Self-Validating Check:

  • 1H NMR (DMSO-d6): Disappearance of Aldehyde singlet (~10.0 ppm). Appearance of broad COOH peak (~13.0 ppm).

Quality Control & Characterization Data

To ensure the integrity of the intermediate before using it in expensive coupling reactions, verify against these parameters.

Analytical Standard Table
MethodParameterAcceptance CriteriaNotes
HPLC Purity (Area %)> 98.0%Column: C18, Mobile Phase: ACN/H₂O (0.1% TFA)
1H NMR Structural IDConformsWatch for Aldehyde proton at ~10.0 ppm
LC-MS Identity (m/z)[M+H]⁺ = 192.2 ± 0.5ESI Positive Mode
Water Content KF Titration< 0.5%Critical for water-sensitive couplings
Synthetic Workflow Diagram

The following diagram details the flow from raw materials to the active pharmaceutical ingredient (API) precursor.

Synthetic_Workflow Precursor 6-Chloro-4-methyl- nicotinaldehyde SnAr Step 1: S_NAr Reaction (THF, 0°C to RT) Precursor->SnAr Reagent Cyclopropylmethanol + NaH Reagent->SnAr Intermediate INTERMEDIATE: 6-(Cyclopropylmethoxy)- 4-methylnicotinaldehyde SnAr->Intermediate Yield ~80% Oxidation Step 2: Pinnick Oxidation (NaClO2, Sulfamic Acid) Intermediate->Oxidation Acid Acid Derivative (Ready for Amide Coupling) Oxidation->Acid Yield ~90%

Figure 2: Synthetic route from chloropyridine precursor to the coupling-ready acid.[1]

Troubleshooting & Optimization

  • Issue: Low Yield in SNAr Step.

    • Cause: Incomplete deprotonation of cyclopropylmethanol or moisture in solvent.

    • Solution: Use fresh NaH and distill THF over Na/Benzophenone. Ensure the alcohol is in slight excess (1.2 eq).

  • Issue: "Over-oxidation" or Chlorination during Pinnick Oxidation.

    • Cause: Generation of HOCl (hypochlorous acid) in situ.

    • Solution: Increase the scavenger (Sulfamic acid or Resorcinol) to 2.0 eq. Keep temperature strictly < 10°C during addition.

  • Issue: Aldehyde Degradation.

    • Cause: Air oxidation to acid during storage.

    • Solution: Re-purify via bisulfite adduct formation if purity < 95%, or simply proceed to the oxidation step if the acid is the desired endpoint.

References

  • Dainippon Sumitomo Pharma. (2013).[3] Identification of 2,3-disubstituted pyridines as potent, orally active PDE4 inhibitors.[1][3] Bioorganic & Medicinal Chemistry.[3] Link

  • LEO Pharma. (2014). Discovery and Early Clinical Development of LEO 29102, a Soft-Drug Inhibitor of PDE4.[1][4] Journal of Medicinal Chemistry. Link

  • Cayman Chemical. (2022).[5] Roflumilast Product Information & Pharmacophore Data.Link

  • Organic Syntheses. (2010). General Procedures for Pinnick Oxidation. Organic Syntheses, Coll. Vol. 10. Link

  • Google Patents. (2012). Preparation method of roflumilast intermediate (Analogous Chemistry). CN103304408A. Link

Disclaimer: This document is for research and development purposes only. All synthesis should be conducted by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

Sources

Horner-Wadsworth-Emmons reaction with 4-methylnicotinaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Horner-Wadsworth-Emmons (HWE) Olefination of 4-Methylnicotinaldehyde Derivatives

Part 1: Executive Summary & Strategic Rationale

The Challenge: Synthesizing 3-vinylpyridine derivatives from 4-methylnicotinaldehyde presents a unique "Orthogonal Reactivity" paradox that causes standard HWE protocols (e.g., NaH/THF) to fail or produce low yields.

  • Steric Hindrance: The methyl group at the C4 position is ortho to the C3-aldehyde, creating significant steric bulk that retards nucleophilic attack.

  • Picolinic Acidity (The "Hidden" Trap): The protons on the C4-methyl group are highly acidic (

    
     in DMSO) due to resonance stabilization by the pyridine nitrogen (picolyl anion formation). Strong bases used to deprotonate the phosphonate (
    
    
    
    ) often competitively deprotonate the C4-methyl group, leading to self-condensation, polymerization, or intractable tars rather than the desired olefination.

The Solution: This protocol utilizes the Masamune-Roush modification (LiCl/DBU).[1][2] By using a mild base (DBU) in the presence of Lithium Chloride (LiCl), we selectively increase the acidity of the phosphonate reagent via chelation without reaching the basicity threshold required to deprotonate the C4-methyl group. This ensures high chemoselectivity and exclusive (


)-stereocontrol.

Part 2: Mechanistic Insight & Pathway Analysis

The following diagram illustrates the kinetic competition between the desired HWE pathway and the parasitic picolinic deprotonation.

HWE_Mechanism Substrate 4-Methylnicotinaldehyde (Substrate) Base_Strong Strong Base (NaH / KOtBu) Substrate->Base_Strong Standard Protocol Base_Mild Mild Base System (LiCl + DBU) Substrate->Base_Mild Optimized Protocol Picolyl_Anion Picolyl Anion (C4-Deprotonation) Base_Strong->Picolyl_Anion Fast Deprotonation (Kinetic Trap) Phosphonate_Anion Phosphonate Carbanion (Active Nucleophile) Base_Mild->Phosphonate_Anion Selective Activation Side_Products Polymers / Self-Condensation (Low Yield) Picolyl_Anion->Side_Products Betaine Lithium-Chelated Betaine Intermediate Phosphonate_Anion->Betaine Nucleophilic Attack (Rate Limiting) Product (E)-3-Vinylpyridine Derivative (High Yield) Betaine->Product Elimination

Figure 1: Mechanistic divergence showing how strong bases trigger parasitic C4-deprotonation, while the LiCl/DBU system enforces the desired HWE pathway.

Part 3: Optimized Experimental Protocol (Masamune-Roush Conditions)

Reagents & Materials:

  • Substrate: 4-Methylnicotinaldehyde (1.0 equiv)

  • Phosphonate: Triethyl phosphonoacetate (or derivative) (1.2 equiv)

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU ) (1.5 equiv)

  • Additive: Lithium Chloride (LiCl ), anhydrous (1.5 equiv)

  • Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration)

Step-by-Step Workflow
  • Catalyst Activation (Critical Step):

    • Flame-dry a round-bottom flask under Argon/Nitrogen.

    • Add anhydrous LiCl (1.5 equiv).

    • Note: LiCl is extremely hygroscopic. Ideally, dry it under vacuum at 150°C for 2 hours prior to use. Wet LiCl will quench the reaction.

    • Add anhydrous MeCN and stir until LiCl is mostly dissolved (may remain slightly turbid).

  • Phosphonate Chelation:

    • Add Triethyl phosphonoacetate (1.2 equiv) to the LiCl/MeCN suspension.

    • Add DBU (1.5 equiv) dropwise at 0°C (ice bath).

    • Observation: The solution may turn slightly yellow. Stir for 30 minutes at 0°C to form the Li-chelated phosphonate species.

  • Substrate Addition:

    • Dissolve 4-methylnicotinaldehyde (1.0 equiv) in a minimum amount of anhydrous MeCN.

    • Add the aldehyde solution dropwise to the reaction mixture at 0°C.

    • Reasoning: Slow addition prevents local concentration spikes that could trigger side reactions.

  • Reaction Progression:

    • Allow the reaction to warm to Room Temperature (20-25°C).

    • Stir for 12–18 hours.

    • Monitoring: Monitor by TLC (Visualize with UV and KMnO4 stain). The aldehyde spot should disappear.

    • Note: If reaction is sluggish due to C4-methyl sterics, heat to 40°C. Do not exceed 50°C to avoid polymerization.

  • Workup & Isolation:

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (EtOAc) (3x).

    • Wash combined organics with Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Hexanes:EtOAc (Gradient 90:10 to 60:40). Pyridine derivatives can streak; add 1% Triethylamine (TEA) to the eluent if necessary.

Part 4: Data Analysis & Quality Control

Expected Results Table:

ParameterStandard Conditions (NaH/THF)Optimized Conditions (LiCl/DBU)
Yield 15 - 30%85 - 92%
Major Side Product Self-condensation (dimers), TarsNone observed
Stereoselectivity (

)
Variable (due to incomplete reaction)>95:5 (

-selective)
Reaction Appearance Dark brown/black (decomposition)Light yellow/orange (clean)

Validation Metrics (NMR): To confirm the structure and stereochemistry, analyze the vinyl protons in ¹H NMR (CDCl₃).

  • (

    
    )-Isomer (Desired):  Look for two doublets for the vinyl protons with a large coupling constant (
    
    
    
    ).
  • (

    
    )-Isomer (Minor):  Coupling constant will be smaller (
    
    
    
    ).
  • C4-Methyl Integrity: Confirm the singlet for the methyl group integrates to 3H (approx

    
     2.3-2.5 ppm). If this peak is split or missing, side reactions occurred.
    

Part 5: Troubleshooting Guide

Troubleshooting Problem Low Yield / No Reaction Check1 Is LiCl anhydrous? Problem->Check1 Check2 Is Aldehyde pure? Check1->Check2 Yes Action1 Dry LiCl at 150°C under vacuum Check1->Action1 No Action2 Distill Aldehyde (remove acid impurities) Check2->Action2 No Action3 Increase Temp to 40°C (overcome sterics) Check2->Action3 Yes

Figure 2: Decision tree for troubleshooting common issues with hindered pyridine substrates.

References

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU for the preparation of alpha, beta-unsaturated esters. Tetrahedron Letters, 25(21), 2183–2186.

    • Foundational paper establishing the LiCl/DBU protocol for base-sensitive aldehydes.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863–927.

    • Comprehensive review covering the mechanism and stereoselectivity of HWE and Wittig reactions.
  • Claridge, T. D. W., et al. (2008). Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide.[3] Organic Letters, 10(23), 5437–5440.

    • Discusses metal-ion mediation (Mg/Li) in HWE to improve selectivity and yield.
  • Sano, S., Takemoto, Y., & Nagao, Y. (2003).[4] (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid.[4] Arkivoc, (viii), 93-101.[4]

    • Provides specific insights into optimizing E-selectivity using modified phosphon

Sources

Strategic Synthesis of Novel Crisaborole Analogs via 6-Cyclopropylmethoxy Benzoxaborole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal Chemists and Drug Development Professionals

Abstract

Crisaborole, a non-steroidal phosphodiesterase 4 (PDE4) inhibitor, represents a significant advancement in the topical treatment of mild-to-moderate atopic dermatitis.[1] Its unique benzoxaborole scaffold has garnered considerable interest in medicinal chemistry for its distinctive mechanism of action and therapeutic potential.[2][3][4] This application note provides a comprehensive guide for the synthesis of novel crisaborole analogs built upon a 6-cyclopropylmethoxy-substituted benzoxaborole core. We detail a strategic synthetic pathway, from the preparation of a key dihydroisobenzofuran intermediate to its conversion into the versatile benzoxaborole building block. Furthermore, we present a robust protocol for generating a library of diverse analogs using the Suzuki-Miyaura cross-coupling reaction. The methodologies and insights provided herein are designed to empower researchers to explore the structure-activity relationships (SAR) of this important class of anti-inflammatory agents.

Introduction: The Therapeutic Promise of Benzoxaboroles

Atopic dermatitis (AD) is a chronic inflammatory skin condition affecting a significant portion of the population, particularly children.[5] The pathophysiology of AD involves a complex interplay of epidermal dysfunction and immune dysregulation.[5] Crisaborole (Eucrisa®) offers a valuable therapeutic option by targeting phosphodiesterase 4 (PDE4), an enzyme highly expressed in immune cells.[6] By inhibiting PDE4, crisaborole prevents the degradation of cyclic adenosine monophosphate (cAMP), a key signaling molecule that suppresses the production of pro-inflammatory cytokines like TNF-α, IL-4, and IL-13.[5][7] This ultimately reduces the inflammation and pruritus characteristic of AD.[7][8]

The boron atom within the benzoxaborole heterocycle is crucial to its activity, forming a reversible covalent bond with the bimetal center of the PDE4 active site.[2] This unique mechanism has established benzoxaboroles as a privileged scaffold in drug discovery.[3][9] The development of analogs allows for the systematic investigation of how structural modifications impact potency, selectivity, and pharmacokinetic properties. This guide focuses on the synthesis of analogs featuring a cyclopropylmethoxy group at the 6-position of the benzoxaborole ring, a modification intended to probe the effects of steric and electronic changes in this region of the molecule.

Overall Synthetic Strategy

The synthesis of the target analogs is centered around a modular approach that allows for late-stage diversification. The core strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[10][11] Our retrosynthetic analysis identifies two key building blocks:

  • A functionalized benzoxaborole core containing the 6-cyclopropylmethoxy group and a reactive handle (a boronic acid or ester) for coupling.

  • A diverse set of aryl or heteroaryl halides (or triflates) to serve as coupling partners.

The overall workflow is designed to first construct a common, advanced intermediate, which is then used to generate a library of final compounds.

G cluster_0 PART 1: Synthesis of Key Intermediate cluster_1 PART 2: Benzoxaborole Formation & Diversification Start Commercially Available 4-Bromo-2-(hydroxymethyl)phenol Ether Williamson Ether Synthesis (Introduction of Cyclopropylmethoxy Group) Start->Ether Cyclize Intramolecular Cyclization (Formation of Dihydroisobenzofuran Ring) Ether->Cyclize Intermediate Key Intermediate: 5-Bromo-6-(cyclopropylmethoxy) -1,3-dihydroisobenzofuran Cyclize->Intermediate Borylation Br/Li Exchange & Borylation (Formation of Benzoxaborole Core) Intermediate->Borylation Coupling Suzuki-Miyaura Cross-Coupling Borylation->Coupling Analogs Library of Crisaborole Analogs Coupling->Analogs ArylHalides Aryl/Heteroaryl Halides (R-X) ArylHalides->Coupling

Figure 1. High-level workflow for the synthesis of crisaborole analogs.

Synthesis of the Key Intermediate: 5-Bromo-6-(cyclopropylmethoxy)-1,3-dihydroisobenzofuran

This multi-step synthesis constructs the core bicyclic ring system, functionalized with both the desired cyclopropylmethoxy group and a bromine atom that will later be converted into the benzoxaborole moiety.

Protocol 3.1: Williamson Ether Synthesis

This step introduces the cyclopropylmethoxy side chain onto the phenolic starting material.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-2-(hydroxymethyl)phenol (1.0 eq), anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition: Add (bromomethyl)cyclopropane (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-bromo-2-(hydroxymethyl)-1-(cyclopropylmethoxy)benzene.

Protocol 3.2: Intramolecular Cyclization to form Dihydroisobenzofuran

This acid-catalyzed cyclization forms the furan ring of the core intermediate.[12]

  • Setup: Dissolve the product from Protocol 3.1 (1.0 eq) in toluene (approx. 0.1 M) in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq).

  • Reaction: Heat the mixture to reflux and allow it to stir for 4-6 hours, collecting the water that is formed in the Dean-Stark trap. Monitor the reaction for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature. Wash the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude 5-bromo-6-(cyclopropylmethoxy)-1,3-dihydroisobenzofuran is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Compound Step Typical Yield Key Characterization Data (¹H NMR, CDCl₃)
4-bromo-2-(hydroxymethyl)-1-(cyclopropylmethoxy)benzeneEther Synthesis80-90%δ ~7.3 (d), 7.1 (dd), 6.9 (d), 4.7 (s, 2H), 3.8 (d, 2H), 1.2-1.3 (m, 1H), 0.6-0.7 (m, 2H), 0.3-0.4 (m, 2H)
5-bromo-6-(cyclopropylmethoxy)-1,3-dihydroisobenzofuranCyclization90-95%δ ~7.2 (s), 6.9 (s), 5.1 (s, 4H), 3.9 (d, 2H), 1.2-1.3 (m, 1H), 0.6-0.7 (m, 2H), 0.3-0.4 (m, 2H)
Table 1. Summary of yields and expected NMR shifts for key intermediate synthesis.

Formation of the Benzoxaborole Core and Analog Synthesis

The critical step in this sequence is the transformation of the aryl bromide into the benzoxaborole ring system. This is achieved through a lithium-halogen exchange followed by reaction with a borate ester.[13]

G Start 5-Bromo-6-(cyclopropylmethoxy) -1,3-dihydroisobenzofuran Li_Intermediate Organolithium Intermediate Start->Li_Intermediate + n-BuLi -78 °C Boronate_Complex Ate-Complex Li_Intermediate->Boronate_Complex 1. Borate_Ester Triisopropyl Borate B(O-iPr)3 Borate_Ester->Boronate_Complex 2. Benzoxaborole 6-(cyclopropylmethoxy)-1-hydroxy -1,3-dihydro-2,1-benzoxaborole Boronate_Complex->Benzoxaborole Acidic Workup & Cyclization

Figure 2. Mechanism of benzoxaborole formation via lithiation and borylation.

Protocol 4.1: Benzoxaborole Formation

This protocol requires strict anhydrous conditions and careful temperature control.

  • Setup: Add the 5-bromo-6-(cyclopropylmethoxy)-1,3-dihydroisobenzofuran intermediate (1.0 eq) to a flame-dried, multi-neck flask containing anhydrous tetrahydrofuran (THF, approx. 0.1 M) under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (B(O-iPr)₃, 1.5 eq) dropwise. Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.

  • Work-up and Cyclization: Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours to facilitate hydrolysis of the borate ester and in-situ cyclization to the benzoxaborole.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired 6-(cyclopropylmethoxy)-1-hydroxy-1,3-dihydro-2,1-benzoxaborole. This product is often isolated as its pinacol boronate ester for enhanced stability and easier handling in the subsequent coupling step. A patent describes a similar Miyaura borylation to introduce the boron atom.[14]

Protocol 4.2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the benzoxaborole core (as a boronic acid or, more commonly, its pinacol ester derivative) with various aryl halides to generate the final analogs.

  • Setup: In a reaction vial or flask, combine the benzoxaborole-pinacol ester (1.0 eq), the desired aryl/heteroaryl halide (R-X, 1.1 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude analog by an appropriate method, such as flash column chromatography or preparative HPLC, to yield the pure product.

Aryl Halide (R-X) Resulting Analog Structure (R-group shown) Potential Therapeutic Relevance
4-bromobenzonitrile4-cyanophenylDirect analog of Crisaborole's side chain
2-bromo-5-fluoropyridine5-fluoro-pyridin-2-ylModulation of electronic properties, H-bond acceptor
1-bromo-4-(trifluoromethyl)benzene4-(trifluoromethyl)phenylIncreased lipophilicity, metabolic stability
Methyl 4-bromobenzoate4-(methoxycarbonyl)phenylProdrug potential, solubility modulation
Table 2. Example coupling partners for analog synthesis.

Conclusion

The synthetic pathways detailed in this application note provide a robust and flexible platform for the creation of novel crisaborole analogs based on a 6-cyclopropylmethoxy benzoxaborole core. By first synthesizing a common dihydroisobenzofuran intermediate, researchers can efficiently access the key benzoxaborole building block. The subsequent application of the versatile Suzuki-Miyaura cross-coupling reaction allows for the introduction of a wide array of substituents, facilitating a thorough exploration of the structure-activity landscape. These methods are designed to accelerate the discovery of next-generation anti-inflammatory agents with potentially improved efficacy, selectivity, and drug-like properties.

References

  • Draelos, Z. D., & Feldman, S. R. (2018). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. Journal of Drugs in Dermatology, 17(4), 390-396. Available at: [Link]

  • Sabatini, S., & Boccella, S. (2019). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opinion on Therapeutic Patents, 29(1), 35-47. Available at: [Link]

  • Gupta, A. K., & Buttar, B. S. (2023). Crisaborole in Dermatology. Indian Dermatology Online Journal, 14(1), 1-8. Available at: [Link]

  • Wikipedia. (2024). Crisaborole. Available at: [Link]

  • Pfizer. (2020). Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. Available at: [Link]

  • Serafin, K., & Szymański, P. (2021). Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems. Molecules, 26(18), 5519. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Crisaborole?. Patsnap Synapse. Available at: [Link]

  • Al-Zoubi, R. M., & Marion, O. (2024). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules, 29(10), 2296. Available at: [Link]

  • Yang, Y., & Gao, M. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(8), 1035-1044. Available at: [Link]

  • Adamczyk-Woźniak, A., & Boryson, M. (2015). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. Journal of Organometallic Chemistry, 798, 10-22. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Sharma, P., & Kumar, A. (2023). Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation. ACS Omega, 8(46), 43909-43916. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Wang, P., & Zhang, R. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. Chinese Chemical Letters, 25(4), 599-601. Available at: [Link]

  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Kobayashi, K., & Shik, K. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3), 577-587. Available at: [Link]

  • Google Patents. (2018). WO2018150327A1 - Crisaborole production process.

Sources

Application Notes & Protocols: Mastering the Handling of Air-Sensitive Pyridine Aldehydes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridine aldehydes are cornerstone building blocks in modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their utility stems from the versatile reactivity of the aldehyde group combined with the unique electronic properties of the pyridine ring. However, this reactivity also renders them susceptible to degradation, primarily through aerobic oxidation. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the challenges associated with handling air-sensitive pyridine aldehydes and presents field-proven protocols to ensure their stability and reactivity, thereby safeguarding experimental integrity and maximizing synthetic yields.

The Core Challenge: Understanding the Instability

The primary challenge in working with pyridine aldehydes is their propensity to oxidize when exposed to atmospheric oxygen. The aldehyde functional group can be readily converted to the corresponding, and often unreactive, pyridine carboxylic acid. This degradation pathway not only consumes the starting material, leading to lower yields, but the resulting carboxylic acid can also interfere with subsequent reaction steps, particularly those involving organometallic reagents or sensitive catalysts.

The mechanism often proceeds via a radical chain reaction initiated by oxygen. This process can be accelerated by light and the presence of trace metal impurities. Consequently, a seemingly pure bottle of pyridine aldehyde can, over time, accumulate a significant amount of the carboxylic acid impurity, identifiable as a crystalline solid in the liquid aldehyde or a general discoloration of the material.[4]

cluster_degradation Pyridine Aldehyde Degradation Pathway PA Pyridine Aldehyde (R-CHO) Int Peroxy Radical Intermediate PA->Int Initiation/ Propagation O2 O₂ (Air) PCA Pyridine Carboxylic Acid (R-COOH)

Caption: Aerobic oxidation of pyridine aldehydes to carboxylic acids.

Foundational Strategy: Proper Storage and Handling

The first line of defense against degradation is meticulous storage and handling. Since these compounds react with components of the air, minimizing this exposure is paramount.[5][6]

2.1. Long-Term Storage

Upon receipt, pyridine aldehydes should be stored under conditions that minimize exposure to air and light.

ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C)[7]Slows the rate of oxidation and potential side reactions.
Atmosphere Inert Gas Blanket (Argon or Nitrogen)[7]Displaces atmospheric oxygen from the headspace of the container, preventing oxidation.
Container Tightly sealed amber glass bottleProtects from light, which can accelerate degradation, and prevents ingress of air and moisture.
Purity Use high-purity grades when possibleTrace metal impurities in lower-grade material can catalyze oxidation.

2.2. Daily Handling

When using the reagent, speed and technique are critical. Never leave a bottle of pyridine aldehyde open on the bench. For transferring liquids, use a syringe through a rubber septum to maintain the inert atmosphere within the storage bottle.[8][9]

Purification of Commercial Pyridine Aldehydes

It is common for commercial pyridine aldehydes to contain some amount of the corresponding carboxylic acid. This acidic impurity can be highly detrimental to many reactions. Therefore, a purification step is often necessary before use.

Protocol 3.1: Purification by Mild Acid-Base Extraction

This protocol effectively removes the acidic pyridine carboxylic acid impurity by converting it to its water-soluble carboxylate salt.

Materials:

  • Impure Pyridine Aldehyde

  • Diethyl ether or Ethyl Acetate (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

Procedure:

  • Dissolution: In a separatory funnel, dissolve the impure pyridine aldehyde in approximately 10-20 volumes of diethyl ether or ethyl acetate.

  • Aqueous Wash: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form. This step deprotonates the acidic carboxylic acid, partitioning it into the aqueous layer as its sodium salt.[4]

  • Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.

  • Repeat Wash (Optional): For highly impure samples, repeat the NaHCO₃ wash.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove any remaining dissolved water and break up emulsions.

  • Drying: Drain the organic layer into a clean flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when swirled, indicating the solution is dry.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified pyridine aldehyde.

  • Final Storage: Immediately place the purified aldehyde under an inert atmosphere (N₂ or Ar) and store in the refrigerator.

start Inspect Aldehyde (Discolored? Solid Present?) dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether) start->dissolve Impure use_directly Use Directly (If Pure) start->use_directly Pure wash Wash with sat. NaHCO₃(aq) dissolve->wash separate Separate Layers wash->separate Discard Aqueous Layer dry Dry Organic Layer (e.g., MgSO₄) separate->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate store Store Purified Aldehyde Under Inert Atmosphere concentrate->store

Caption: Workflow for the purification of pyridine aldehydes.

Execution of Reactions: Inert Atmosphere Techniques

To prevent degradation during a reaction, all manipulations must be performed under an inert atmosphere.[10] This is achieved by displacing the air in the reaction vessel with a non-reactive gas, typically high-purity Argon or Nitrogen.[5][10] The two most common methods for this are the Schlenk line and the glovebox.[11][12][13]

TechniqueAdvantagesDisadvantagesBest Suited For
Glovebox Provides a completely enclosed inert environment[11][13]. Ideal for handling solids and performing complex manipulations.High initial cost. Limited working space. Risk of cross-contamination.[11]Weighing out sensitive solids, preparing catalyst solutions, reactions requiring intricate setups.
Schlenk Line More cost-effective than a glovebox. Versatile for multiple parallel reactions. Allows for heating/cooling with standard lab equipment.[12]Requires more user skill to maintain an inert atmosphere. Potential for leaks if not set up correctly.Most standard solution-phase organic reactions, distillations, and solvent transfers.

Protocol 4.1: General Reaction Setup Using a Schlenk Line

This protocol outlines the fundamental steps for setting up a reaction involving an air-sensitive pyridine aldehyde using standard Schlenk techniques.

Materials & Equipment:

  • Schlenk line with dual vacuum/inert gas manifold

  • Oven-dried glassware (reaction flask, condenser, etc.)

  • Rubber septa

  • Syringes and needles (oven-dried)

  • Anhydrous solvents

  • Pyridine aldehyde (purified)

  • Other reagents

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 120 °C for at least 4 hours) to remove adsorbed water.[8][9]

  • Assembly: Quickly assemble the hot glassware (e.g., flask with stir bar and condenser) and cap the openings with rubber septa. Clamp the apparatus securely.

  • Purge and Refill Cycles: Connect the reaction flask to the Schlenk line via a needle. Evacuate the flask under vacuum for several minutes, then backfill with inert gas. Repeat this "purge-and-refill" cycle at least three times to ensure all atmospheric gases are removed.[5][11]

  • Addition of Solids: If the reaction involves air-stable solids, they can be added to the flask before assembly. If they are air-sensitive, they must be added under a positive flow of inert gas or inside a glovebox.

  • Solvent Addition: Transfer anhydrous solvents to the reaction flask via a cannula or a dry syringe.

  • Reagent Addition: Draw the required volume of the purified, air-sensitive pyridine aldehyde into a dry, inert gas-flushed syringe.[14] To prevent air from entering the syringe, draw a small "buffer" of inert gas from the headspace of the reagent bottle after drawing the liquid.[14] Insert the syringe needle through the septum of the reaction flask and add the aldehyde to the reaction mixture.

  • Reaction Monitoring: The reaction can now be heated, cooled, and stirred under a positive pressure of inert gas (typically maintained by an oil bubbler connected to the manifold).

  • Workup: Once the reaction is complete, it can be quenched and worked up under standard atmospheric conditions unless the products are also air-sensitive.

cluster_prep Preparation cluster_reaction Reaction Execution dry_glass 1. Oven-Dry Glassware assemble 2. Assemble Apparatus Hot dry_glass->assemble purge 3. Perform 3x Vacuum/Inert Gas Cycles assemble->purge add_solids 4. Add Solid Reagents purge->add_solids add_solvent 5. Add Anhydrous Solvent (via Syringe/Cannula) add_solids->add_solvent add_aldehyde 6. Add Pyridine Aldehyde (via Syringe) add_solvent->add_aldehyde run_rxn 7. Run Reaction Under Positive Inert Gas Pressure add_aldehyde->run_rxn

Caption: Experimental workflow for a Schlenk line reaction.

Conclusion

The successful application of air-sensitive pyridine aldehydes in organic synthesis is not a matter of chance, but a result of deliberate and careful technique. By understanding the chemical basis for their instability and rigorously applying appropriate storage, purification, and inert atmosphere protocols, researchers can unlock the full synthetic potential of these valuable building blocks. The methodologies described herein provide a robust framework for ensuring experimental reproducibility and success in the synthesis of complex molecules for research and drug development.

References

  • Air-free technique - Wikipedia. Wikipedia. [Link]

  • Air-free technique - Bionity. Bionity. [Link]

  • Inert atmosphere Definition - Organic Chemistry II Key Term. Fiveable. [Link]

  • Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%. Cole-Parmer. [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry - Leiden University. [Link]

  • Material Safety Data Sheet - 3-Pyridinecarboxaldehyde. Capot Chemical. [Link]

  • Schlenk Line and Glove Box Safety. University of Notre Dame. [Link]

  • Inert Atmosphere. YouTube. [Link]

  • 3-PYRIDINECARBOXALDEHYDE EXTRA PURE. Loba Chemie. [Link]

  • Aldehydes and Ketones. Michigan State University Chemistry. [Link]

  • Process for the production of pyridine aldehydes.
  • Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. National Institutes of Health (NIH). [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Kintek Furnace. [Link]

  • Pyridine N-Oxides. Baran Lab - Scripps Research. [Link]

  • 2.3 Reactivities of Aldehydes and Ketones. KPU Pressbooks. [Link]

  • Removal of Aldehydes and Acidic Pollutants from Indoor Air. AIVC. [Link]

  • Adsorption of acetaldehyde from air by activated carbon and carbon fibers. Environmental Engineering Research. [Link]

  • Reactivity of aldehydes and ketones. Khan Academy. [Link]

  • Reactions of Aldehydes and Ketones and their Derivatives. ResearchGate. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • Purifying aldehydes? Reddit. [Link]

  • An Overview of the Chemistry and Biology of Reactive Aldehydes. National Institutes of Health (NIH). [Link]

  • Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical. National Institutes of Health (NIH). [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

  • Bisulfite Scrubbing for Removal of Aldehydes from Frying Gases. DiVA portal. [Link]

  • Acetaldehyde Removal from Indoor Air through Chemical Absorption Using L-Cysteine. National Institutes of Health (NIH). [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Institutes of Health (NIH). [Link]

  • Oxidation of alcohols and aldehydes. Chemistry LibreTexts. [Link]

  • A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. ResearchGate. [Link]

  • Parikh–Doering oxidation - Wikipedia. Wikipedia. [Link]

  • Synthesis of pyridine aldehydes.
  • Handling air-sensitive reagents AL-134. MIT. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Removing Unreacted Cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and validated protocols for the effective removal of unreacted cyclopropylmethanol (CPM) from reaction mixtures. As a versatile and reactive building block, CPM is crucial in pharmaceutical and agrochemical synthesis.[1][2][3] However, its physical properties often complicate product purification. This document offers a logic-based approach to selecting and optimizing your purification strategy.

Section 1: Understanding the Challenge - Key Properties of Cyclopropylmethanol

The primary difficulty in removing cyclopropylmethanol stems from its high polarity, water miscibility, and relatively moderate boiling point. These characteristics can lead to co-elution during chromatography, poor separation in aqueous work-ups, and the need for high vacuum and heat during distillation, which may compromise thermally sensitive products.

A thorough understanding of its physical properties is the first step in designing an effective purification protocol.

PropertyValueSource(s)
Molecular Formula C₄H₈O[1][4][5]
Molecular Weight 72.11 g/mol [1][2][5]
Appearance Colorless liquid[2][6][7]
Boiling Point 123-124 °C (at 738 mmHg)[4][8]
Density ~0.890 g/mL at 25 °C[4][8]
Water Solubility Miscible[9][10]
Organic Solvents Soluble in ethanol, diethyl ether, chloroform, ethyl acetate[1][6][10]
Flash Point 27-35 °C (95 °F)[4][6]

Section 2: Troubleshooting and FAQs

This section addresses common issues encountered during the purification of reaction mixtures containing residual cyclopropylmethanol.

Q1: My initial work-up with a single water or brine wash failed to remove all the cyclopropylmethanol. What should I do differently?

Root Cause Analysis: This is a common issue rooted in partitioning principles. Cyclopropylmethanol is not just soluble in water; it is fully miscible, and it also exhibits significant solubility in many common organic solvents like ethyl acetate and dichloromethane.[1][6][11] During a single liquid-liquid extraction, the CPM partitions between the aqueous and organic layers. A single wash is therefore mathematically insufficient to remove it completely.

Troubleshooting & Optimization: The most effective strategy is to perform multiple, sequential extractions with smaller volumes of the aqueous phase rather than a single wash with a large volume. This approach leverages the partition coefficient to incrementally deplete the CPM from the organic layer.

  • Increase Wash Frequency: Instead of one 100 mL wash, use four 25 mL washes.

  • Utilize Brine: A final wash with a saturated sodium chloride solution (brine) can help break emulsions and decrease the solubility of organic compounds in the aqueous layer, further driving the equilibrium toward a cleaner organic phase.[12]

dot

Caption: Workflow for Multi-Wash Liquid-Liquid Extraction.

Q2: My desired product is water-sensitive. How can I remove cyclopropylmethanol without an aqueous work-up?

Root Cause Analysis: For compounds susceptible to hydrolysis or other water-mediated degradation, an aqueous work-up is not a viable option.[12] In this scenario, a separation technique based on a property other than water solubility, such as polarity, is required.

Troubleshooting & Optimization: Flash column chromatography is the method of choice.[12][13] Cyclopropylmethanol is a small, polar alcohol and will exhibit strong interaction with a polar stationary phase like silica gel. This allows for effective separation from non-polar to moderately polar products.

  • Solvent System Selection: Start with a non-polar eluent (e.g., hexanes or heptane) and gradually increase the polarity by introducing a more polar solvent (e.g., ethyl acetate or diethyl ether). Your product should elute before the highly polar CPM.

  • Dry Loading: For best resolution, pre-adsorb your crude mixture onto a small amount of silica gel and load the resulting dry powder onto the column. This prevents the sample solvent from interfering with the separation at the top of the column.

Experimental Protocol: Flash Chromatography for CPM Removal

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Prepare a silica gel column in your chosen eluent system (starting with the lowest polarity mixture, e.g., 95:5 Hexane:EtOAc).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system, collecting fractions.

  • Gradient: Gradually increase the eluent polarity according to your pre-determined TLC analysis.

  • Analysis: Monitor the collected fractions by TLC to identify those containing your purified product. The cyclopropylmethanol will typically elute much later, often requiring a significantly more polar solvent system.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Q3: My product has a high boiling point, but it is thermally sensitive. Is distillation a viable option?

Root Cause Analysis: While a significant boiling point difference between your product and cyclopropylmethanol (~124 °C) might suggest distillation, thermal lability of the product introduces a major risk of decomposition at the required temperatures.[12]

Troubleshooting & Optimization: Standard atmospheric distillation is ill-advised. However, vacuum distillation is a highly effective alternative. By reducing the pressure, the boiling points of all components are significantly lowered, allowing for distillation at a temperature that does not compromise your product.

  • Assess Thermal Stability: Before attempting distillation, obtain thermal stability data (e.g., via DSC or TGA) if possible.

  • Use High Vacuum: A good laboratory vacuum pump (<1 mmHg) is often necessary to sufficiently lower the boiling point of CPM for a safe separation.

  • Fractional Distillation: For products with boiling points close to that of CPM even under vacuum, a fractional distillation column (e.g., a Vigreux column) is essential to achieve good separation.[12]

Section 3: Method Selection Guide

Choosing the correct purification strategy is critical for maximizing yield and purity. The following decision tree provides a logical pathway for selecting the most appropriate method based on the properties of your desired product.

dot

Caption: Decision Tree for Purification Method Selection.

Section 4: Safety & Handling Precautions

Cyclopropylmethanol is a flammable liquid and can cause serious eye irritation.[4][14] All handling and purification procedures should be conducted with appropriate personal protective equipment (PPE) and engineering controls.

  • PPE: Wear safety glasses, chemical-resistant gloves (nitrile or neoprene), and a lab coat.[8]

  • Ventilation: Always handle cyclopropylmethanol in a well-ventilated chemical fume hood.[8]

  • Ignition Sources: Keep away from open flames, hot plates, and other sources of ignition.[9][14] The material is flammable with a low flash point.[4][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9]

References

  • Cyclopropylmethanol 98% Min - CAS 2516-33-8 Best Price India. (n.d.). IndiaMART. Retrieved February 22, 2026, from [Link]

  • Cyclopropylmethanol: Properties, Applications, and Synthesis. (2023, April 7). Chemicals.co.uk. Retrieved February 22, 2026, from [Link]

  • Cyclopropyl Methanol. (n.d.). Chemicals.in. Retrieved February 22, 2026, from [Link]

  • The Chemistry of Cyclopropylmethanol: Applications in Synthesis. (2026, January 25). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 22, 2026, from [Link]

  • Cyclopropylmethanol. (2024, April 10). ChemBK. Retrieved February 22, 2026, from [Link]

  • Cyclopropanemethanol. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 22, 2026, from [Link]

  • DE19543087A1 - Process for the preparation of cyclopropylmethanol. (n.d.). Google Patents.
  • Reactive Extraction of Alcohols from Apolar Hydrocarbons with Aqueous Solutions. (2004, October 15). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved February 22, 2026, from [Link]

  • Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

  • Extractive Distillation of Acetone – Methanol Mixture using 1- Ethyl-3-methylimidazolium Trifluoromethanesulfonate. (n.d.). Aidic. Retrieved February 22, 2026, from [Link]

Sources

Technical Support Center: Purification of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the purification of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde .

Case ID: PUR-PYR-ALDEHYDE-001 Compound Class: Pyridine Aldehydes / Heterocyclic Ethers Status: Active Guide

Executive Summary & Molecule Profile[1]

Target Molecule: 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde Application: Key intermediate for PDE4 inhibitors (e.g., Roflumilast analogues) and other anti-inflammatory pharmaceutical agents. Chemical Nature:

  • Core: Pyridine ring (Basic, prone to streaking on acidic silica).

  • Functional Groups: Aldehyde (C-3, prone to oxidation), Cyclopropylmethoxy (C-6, lipophilic), Methyl (C-4).

  • Physical State: Typically a white to pale yellow solid or viscous oil (dependent on purity).

Critical Purification Challenges:

  • Silanol Interaction: The basic pyridine nitrogen interacts with acidic silanol groups on silica gel, causing peak tailing and yield loss.

  • Aldehyde Instability: The aldehyde moiety is susceptible to oxidation (to carboxylic acid) or acetal formation if left on the column too long or if the silica is too acidic.

  • Impurity Separation: Separation from the starting material (6-chloro-4-methylnicotinaldehyde) and the reagent (cyclopropylmethanol).

Pre-Purification Assessment Protocol

Before loading the column, perform these diagnostic checks to define your method.

A. Solubility Check

Dissolve 10 mg of crude mixture in 1 mL of the following solvents.

  • Dichloromethane (DCM): Excellent (Recommended for loading).

  • Ethyl Acetate (EtOAc): Good.[1]

  • Hexanes/Heptane: Poor (Use only as antisolvent).

  • Methanol: Good (Use only in mobile phase).

B. TLC Method Development

Goal: Achieve an Rf value of 0.25 – 0.35 for the target product.

Solvent SystemRatio (v/v)Expected Rf (Product)Comments
Hexane / EtOAc 4:1~0.15Too slow; good for separating non-polar impurities.
Hexane / EtOAc 2:1 0.30 Recommended starting point.
DCM / MeOH 98:2~0.40Good alternative if solubility in Hex/EtOAc is poor.

Visualization:

  • UV (254 nm): Strong absorption (Pyridine ring).

  • DNP Stain (2,4-Dinitrophenylhydrazine): Stains Orange/Red (Specific for Aldehyde). Use this to distinguish product from alcohol impurities.

C. Stability Test (2D-TLC)
  • Spot the crude on the corner of a square TLC plate.

  • Run the plate in Hex/EtOAc (2:1).

  • Dry the plate and rotate it 90 degrees.

  • Run it again in the same solvent.

  • Diagnosis: If the spot remains on the diagonal, the compound is stable. If new spots appear off-diagonal (usually lower Rf due to acid formation), the compound is degrading on silica.

    • Action: If degrading, add 1% Triethylamine (TEA) to the mobile phase.

Recommended Column Chromatography Protocol

Phase 1: Column Preparation
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Packing Method: Slurry pack in 100% Hexanes (or 95:5 Hexane/EtOAc).

  • Buffering (Crucial): If tailing was observed on TLC, pre-wash the column with Hexane containing 1% Triethylamine (TEA) to neutralize acidic sites.

Phase 2: Sample Loading
  • Method: Wet loading is preferred if solubility allows. Dissolve crude in minimum DCM (1-2 mL per gram of crude).

  • Dry Loading: If the crude is an oil or has poor solubility in the mobile phase, adsorb onto silica (ratio 1:2 crude:silica) and load as a powder.

Phase 3: Elution Gradient

Do not run isocratic immediately. Use a gradient to remove non-polar impurities first.

StepSolvent Composition (Hexane : EtOAc)Volume (CV = Column Volumes)Target Elution
1 100 : 02 CVFlush non-polar oils.
2 90 : 103 CVElute 6-chloro starting material (if present).
3 80 : 20 5 - 10 CV Elute Target Product.
4 50 : 503 CVElute Cyclopropylmethanol / polar byproducts.

Note: If using DCM/MeOH, start at 100% DCM and gradient to 5% MeOH.

Troubleshooting & Decision Logic

Workflow Diagram

The following logic tree guides you through common purification issues.

PurificationLogic Start Start: Crude Mixture TLC_Check Step 1: TLC Analysis (Hex/EtOAc 2:1) Start->TLC_Check Streak Does the spot streak? TLC_Check->Streak Add_TEA Add 1% Et3N to Mobile Phase Streak->Add_TEA Yes (Pyridine interaction) Sep_Check Is separation from Alcohol Impurity > 0.1 Rf? Streak->Sep_Check No Add_TEA->Sep_Check Gradient Use Gradient: Hex -> 20% EtOAc Sep_Check->Gradient Yes (Standard) DCM_Switch Switch Solvent: DCM / MeOH (98:2) Sep_Check->DCM_Switch No (Co-elution) Isocratic Use Isocratic: Hex/EtOAc 3:1 DCM_Switch->Gradient

Caption: Decision tree for solvent and additive selection based on TLC behavior.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Streaking / Tailing Pyridine nitrogen interacting with acidic silanols.Add 1% Triethylamine (TEA) to the mobile phase.
Product Co-elutes with SM Starting material (Chloro-derivative) is structurally similar.Use a shallower gradient (e.g., 0-10% EtOAc over 10 CV). The Chloro-SM is usually less polar and elutes first.
Product Co-elutes with Alcohol Cyclopropylmethanol tailing into product.The alcohol is an H-bond donor. Switch to DCM/MeOH or use Ether/Petroleum Ether to change selectivity.
Low Recovery / Decomposition Aldehyde oxidation or irreversible adsorption.Minimize column time. Flush rapidly. Store fractions under Nitrogen immediately.
New Spot at Baseline Formation of Nicotinic Acid derivative.The silica is too acidic. Use Neutral Alumina instead of Silica Gel, or deactivate silica with TEA.

Frequently Asked Questions (FAQs)

Q: Can I use recrystallization instead of column chromatography? A: Yes, if the impurity profile permits. 6-alkoxy-nicotinaldehydes are often crystalline solids. Try recrystallizing from hot Hexane/EtOAc or Heptane/IPA . If the crude is very oily (due to excess cyclopropylmethanol), a quick silica plug filtration to remove the alcohol followed by crystallization is most effective.

Q: My product turned into a carboxylic acid on the column. How do I prevent this? A: This is "on-column oxidation."

  • Use degassed solvents .

  • Speed up the run (Flash chromatography).

  • If highly unstable, reduce the aldehyde immediately to the alcohol or oxidize to the acid if that is the next step, rather than purifying the aldehyde.

Q: How do I remove excess Cyclopropylmethanol (reagent) without a column? A: Cyclopropylmethanol is water-soluble to an extent but also lipophilic.

  • High Vacuum: It has a boiling point of ~123°C. You can remove it by high-vacuum distillation (Kugelrohr) at 50-60°C before the column.

  • Water Wash: Dissolve crude in Et2O (Ether) and wash 5x with water. The alcohol will partition into the water; the product will stay in the Ether.

Q: What is the elution order? A: Typically:

  • 6-Chloro-4-methylnicotinaldehyde (Starting Material) - Least Polar (Fastest)

  • 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde (Product)

  • Cyclopropylmethanol (Reagent) - Most Polar (Slowest)

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2764379 (Related: 6-Methoxy-4-methylnicotinaldehyde). Available at: [Link]

Sources

Troubleshooting low reactivity in 4-methylnicotinaldehyde condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting condensation reactions involving 4-methylnicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this specific substrate. As a heterocyclic aromatic aldehyde, 4-methylnicotinaldehyde presents unique reactivity patterns. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues, enhancing your reaction yields and purity.

Troubleshooting Guide: Addressing Low Reactivity & Side Reactions

This section directly addresses the most common problems encountered during the condensation of 4-methylnicotinaldehyde with active methylene compounds, such as in the Knoevenagel condensation.

Q1: My reaction shows very low or no conversion to the desired product. What are the primary factors I should investigate?

Low conversion is the most frequent issue and typically stems from suboptimal reaction parameters. A systematic approach is the most effective way to identify the root cause.[1]

  • Catalyst Inactivity or Inappropriateness: The choice and amount of catalyst are critical. The Knoevenagel condensation is typically catalyzed by a weak base.[2]

    • Causality: A base that is too strong (e.g., NaOH, KOH) can induce self-condensation of the aldehyde or other undesired side reactions.[1][2] A weak base, like piperidine or ammonium acetate, is generally sufficient to deprotonate the active methylene compound without promoting side reactions.[3][4] The pyridine nitrogen in your starting material can also interact with catalysts, sometimes requiring specific catalyst choices.

    • Recommended Action:

      • Verify Catalyst: Ensure your catalyst is not degraded. If in doubt, use a fresh bottle.

      • Screen Catalysts: Test a panel of weak bases. Piperidine, pyridine, and ammonium salts are common starting points.[4] For more challenging cases, consider catalysts like DBU or L-proline.[5]

      • Optimize Loading: Start with a catalytic amount (e.g., 5-10 mol%) and adjust as needed.

  • Inadequate Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics.[4]

    • Causality: Polar aprotic solvents like DMF or acetonitrile often accelerate the reaction by solvating charged intermediates effectively.[1] Protic solvents like ethanol are also commonly used and can be effective, but may sometimes slow the reaction.[1][6]

    • Recommended Action: Perform a solvent screen. See the "Experimental Protocols" section for a detailed methodology. Common solvents to test include ethanol, isopropanol, acetonitrile, DMF, and toluene.

  • Sub-Optimal Temperature: Many Knoevenagel condensations proceed at room temperature, but some systems require thermal energy to overcome the activation barrier.[1]

    • Causality: Insufficient temperature leads to a slow reaction rate. Conversely, excessive heat can promote side reactions or decomposition of starting materials or products.

    • Recommended Action: If the reaction is sluggish at room temperature, incrementally increase the temperature (e.g., to 50 °C, then 80 °C) while monitoring the reaction by TLC or LC-MS to find the optimal balance between reaction rate and purity.

  • Presence of Water: The condensation reaction produces water as a byproduct.[1][2]

    • Causality: According to Le Châtelier's principle, the accumulation of water can shift the reaction equilibrium back towards the starting materials, thus lowering the final conversion.[4]

    • Recommended Action: If you suspect water is inhibiting the reaction, especially when using solvents like toluene, employ a Dean-Stark apparatus to remove water azeotropically.[4]

Below is a troubleshooting workflow to guide your initial investigation.

G Start Low / No Conversion Catalyst Is the Catalyst Appropriate & Active? Start->Catalyst Check First Solvent Is the Solvent Optimal? Catalyst->Solvent Yes Sol_Cat Screen Catalysts (Piperidine, DBU, etc.) Optimize Loading Catalyst->Sol_Cat No Temp Is the Temperature Sufficient? Solvent->Temp Yes Sol_Solv Screen Solvents (EtOH, DMF, Toluene) Solvent->Sol_Solv No Water Is Water Removal Necessary? Temp->Water Yes Sol_Temp Increase Temperature Incrementally (e.g., RT -> 50°C -> 80°C) Temp->Sol_Temp No Sol_Water Use Dean-Stark Trap or Drying Agent Water->Sol_Water Yes

Caption: Troubleshooting workflow for low conversion.

Q2: I'm getting a decent conversion, but my product is impure. What are the common side reactions with 4-methylnicotinaldehyde?

Impurity profiles often point towards specific, predictable side reactions. Identifying them is key to suppression.

  • Self-Condensation of Aldehyde: This is a classic side reaction for many aldehydes, especially under strongly basic conditions.[1]

    • Causality: A strong base can deprotonate the methyl group of 4-methylnicotinaldehyde, leading to self-condensation products.

    • Recommended Action: Avoid strong bases like NaOH or KOH. Stick to weaker amine bases (piperidine, pyridine) which are less likely to deprotonate the methyl group.[1][2]

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. A second molecule of the active methylene compound can add to this product.[1]

    • Causality: This is more common with highly reactive methylene compounds (like malononitrile) and can be exacerbated by long reaction times or an excess of the methylene nucleophile.[1][7]

    • Recommended Action:

      • Stoichiometry Control: Use a slight excess of the aldehyde (e.g., 1.1 equivalents) relative to the active methylene compound.

      • Monitor Reaction Time: Stop the reaction as soon as the starting aldehyde is consumed (monitored by TLC/LC-MS) to prevent the Michael adduct from forming over time.

  • Isomerization: In some cases, the initial α,β-unsaturated product can isomerize to a more stable β,γ-unsaturated product.[7]

    • Causality: This is driven by thermodynamics and can be promoted by certain catalysts or prolonged heating.

    • Recommended Action: Use the mildest possible conditions (lowest effective temperature and shortest time) to isolate the kinetic product.

Advanced FAQs

Q3: Why can 4-methylnicotinaldehyde be a challenging substrate?

The structure of 4-methylnicotinaldehyde contains features that can influence its reactivity compared to a simple aromatic aldehyde like benzaldehyde.

  • Electronic Effects: The pyridine ring is electron-withdrawing, which activates the aldehyde carbonyl group towards nucleophilic attack. This is generally favorable for the condensation reaction.

  • Steric Hindrance: The methyl group at the 4-position (meta to the aldehyde) introduces some steric bulk near the reaction center.[8] While not as significant as an ortho-substituent, this steric hindrance can slow the approach of the nucleophile, potentially requiring more forcing conditions compared to an unhindered aldehyde.[9][10]

  • Basicity of Pyridine Nitrogen: The lone pair on the pyridine nitrogen can be protonated by acidic species or coordinate to Lewis acid catalysts, altering the electronic properties of the ring and potentially sequestering the catalyst.

Q4: What is the underlying mechanism of the Knoevenagel condensation, and how does it inform my experimental design?

Understanding the mechanism helps in making rational choices for catalysts and conditions. The reaction proceeds via nucleophilic addition followed by dehydration.[2] Two primary catalytic pathways are proposed:

  • Enolate Pathway: A base removes a proton from the active methylene compound to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the aldehyde carbonyl.[3][11]

  • Iminium Pathway: With amine catalysts (especially secondary amines like piperidine), the amine can first react with the aldehyde to form an iminium ion. This iminium ion is a much more potent electrophile than the aldehyde itself, accelerating the attack by the (often neutral) active methylene compound.[3][12]

Your choice of a weak amine base often leverages both pathways, making it a robust choice.

G cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration A Active Methylene Compound (Z-CH2-Z') B Enolate (Nucleophile) A->B + Base - H-Base+ D Tetrahedral Intermediate B->D C 4-Methylnicotinaldehyde (Electrophile) C->D E α,β-Unsaturated Product D->E - H2O

Sources

Validation & Comparative

A Comparative Guide to Impurity Profiling of Commercial 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) are cornerstones of modern drug development, directly impacting the safety and efficacy of the final drug product. This guide provides an in-depth, objective comparison of analytical methodologies for the impurity profiling of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the technical nuances of various analytical techniques, supported by experimental data, to empower researchers in selecting the most appropriate strategy for their specific needs.

The Criticality of Impurity Profiling in Drug Development

Impurities in an API can originate from various sources, including the synthetic route, degradation of the API, or contamination.[1] Even at trace levels, these impurities can have unintended pharmacological or toxicological effects. Therefore, regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A, which mandate the reporting, identification, and qualification of impurities in new drug substances.[2][3][4][5][6] For 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde, a comprehensive impurity profile is essential to ensure the quality and safety of the final API.

Predicted Impurity Profile of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde

Based on common synthetic routes for analogous aromatic aldehydes, the following table outlines the potential process-related impurities that may be present in commercial batches of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde.

Impurity ID Structure Name Source
IMP-01 (Structure of 6-hydroxy-4-methylnicotinaldehyde)6-hydroxy-4-methylnicotinaldehydeUnreacted starting material
IMP-02 (Structure of cyclopropylmethanol)CyclopropylmethanolExcess reagent
IMP-03 (Structure of an over-alkylated product)2,6-bis(cyclopropylmethoxy)-4-methylnicotinaldehydeOver-alkylation side reaction
IMP-04 (Structure of an oxidized impurity)6-(Cyclopropylmethoxy)-4-methylnicotinic acidOxidation of the aldehyde
IMP-05 (Structure of a related substance from starting material synthesis)5-bromo-6-(cyclopropylmethoxy)-4-methylnicotinaldehydeImpurity in starting material carried through

Primary Analytical Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) detector is a robust and widely used technique for the routine analysis and quantification of impurities in pharmaceuticals.[7][8][9] Its simplicity, reproducibility, and cost-effectiveness make it an ideal first-line approach for impurity profiling.[7]

Experimental Protocol: HPLC-UV Analysis

Objective: To separate and quantify impurities in a sample of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or variable wavelength UV detector.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Linear gradient to 10% A, 90% B

    • 30-35 min: Hold at 10% A, 90% B

    • 35-40 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde sample.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Rationale for Experimental Choices
  • Reversed-Phase C18 Column: This is a versatile stationary phase suitable for the separation of moderately polar to nonpolar compounds like aromatic aldehydes and their likely impurities.

  • Gradient Elution: A gradient is employed to ensure the effective separation of impurities with a wide range of polarities, from potentially more polar starting materials to less polar by-products.

  • Acidified Mobile Phase: The addition of formic acid helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and improved chromatographic resolution.

  • Detection Wavelength: The selection of 260 nm is based on the UV absorbance maximum of the parent compound and is expected to provide good sensitivity for related aromatic impurities.

Visualization of the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column, Gradient) inject->separate detect UV Detection (260 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification (% Area) integrate->quantify report Generate Report quantify->report Impurity_Profiling_Strategy start Commercial Batch of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde hplc_uv HPLC-UV Analysis start->hplc_uv detect_impurities Detect & Quantify Impurities hplc_uv->detect_impurities threshold_check Impurity > Identification Threshold? (e.g., ICH Q3A) detect_impurities->threshold_check lc_ms LC-MS/MS Analysis threshold_check->lc_ms Yes report Comprehensive Impurity Profile Report threshold_check->report No isolate Isolate Impurity (Prep-HPLC) lc_ms->isolate structure_elucidation Structural Elucidation lc_ms->structure_elucidation nmr NMR Spectroscopy isolate->nmr nmr->structure_elucidation structure_elucidation->report

Sources

Crystallographic Benchmarking of 4-Methylnicotinaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Focus: Structural elucidation, derivative stability, and comparative crystallographic performance.

Executive Summary: The "Ortho-Constraint" Advantage

In the landscape of pyridine-based synthons, 4-methylnicotinaldehyde (4-methylpyridine-3-carbaldehyde) presents a unique structural profile compared to its isomers (e.g., 6-methylnicotinaldehyde or 3-methylpicolinaldehyde). While often overlooked due to its liquid state at room temperature (limiting direct X-ray analysis), its derivatives exhibit distinct packing motifs driven by the steric proximity of the 4-methyl group to the 3-formyl moiety.

This guide objectively compares the crystallographic performance of 4-methylnicotinaldehyde derivatives against alternative isomers, providing experimental protocols to overcome the "liquid-phase barrier" via derivatization.

Comparative Analysis: 4-Methyl vs. Isomeric Alternatives

Structural Stability & Crystallizability

The primary challenge with 4-methylnicotinaldehyde is its physical state (liquid/low-melting solid, m.p. < 10°C), unlike the more crystalline 6-methylnicotinaldehyde (solid). To obtain high-resolution X-ray data, derivatization into thiosemicarbazones or Schiff bases is the industry standard.

Feature4-Methylnicotinaldehyde (The Product)6-Methylnicotinaldehyde (Alternative 1)3-Methylpicolinaldehyde (Alternative 2)
Steric Environment High (Ortho): 4-Me clashes with 3-CHO. Forces aldehyde out of planarity in some conformers.Low (Para): 6-Me is remote. Aldehyde rotates freely.Medium (Ortho): 3-Me affects 2-CHO, but N-heteroatom proximity alters dipole.
Crystallization Tendency Moderate (as derivative): Requires rigid co-ligands (e.g., thiosemicarbazide) to lock conformation.High: Often crystallizes directly or forms highly ordered derivatives easily.High: Strong propensity for H-bonding due to N-pyridine/CHO proximity.
Typical Space Group Inferred: Monoclinic (

) or Triclinic (

) for derivatives.
Monoclinic (

) is common for planar derivatives.
Monoclinic (

) observed for thiosemicarbazones.[1]
Key Interaction

-Stacking Disruption:
Methyl group often prevents tight face-to-face stacking.
Linear Chains: Facilitates head-to-tail H-bonding chains.Dimerization: Tendency to form centrosymmetric dimers.
Quantitative Structural Metrics (Derivative Benchmarking)

The following data compares the structural parameters of thiosemicarbazone derivatives, the most reliable surrogate for characterizing these aldehydes.

Data anchored by the structural analogue 3-methylpyridine-2-carbaldehyde thiosemicarbazone [1].

Metric4-Methyl Derivative (Projected)3-Methyl Isomer (Benchmark) [1]Structural Implication
C=N Bond Length 1.285 – 1.290 Å1.287 ÅIndicates strong double bond character; stable imine formation.
N-N Bond Length 1.370 – 1.380 Å1.378 ÅTypical for conjugated hydrazone systems.
Torsion Angle (Py-C=N) 10° – 25° ~6.96°Critical Differentiator: The 4-methyl group induces a larger twist, reducing planarity compared to the 3-methyl isomer.
Intermolecular H-Bond N-H...N (Pyridine)N-H...N (Pyridine)Both isomers utilize the pyridine nitrogen as a primary acceptor.

Expert Insight: The increased torsion angle in 4-methyl derivatives (due to 4-Me/3-CHO clash) often leads to lower lattice energy and higher solubility compared to the flatter 6-methyl isomers. This is advantageous for drug formulation (better solubility) but disadvantageous for initial crystal growth.

Experimental Protocol: Derivatization-Driven Crystallization

Objective: Transform the liquid 4-methylnicotinaldehyde into a crystalline thiosemicarbazone suitable for Single Crystal X-ray Diffraction (SC-XRD).

Workflow Diagram

CrystallizationWorkflow cluster_QC Quality Control Checkpoints LiquidAldehyde Liquid Precursor 4-Methylnicotinaldehyde Reaction Condensation Reaction (EtOH + HCl cat.) LiquidAldehyde->Reaction + Thiosemicarbazide Precipitation Precipitation (Yellow Solid) Reaction->Precipitation Reflux 2h Check1 TLC: Single Spot Reaction->Check1 Recrystallization Slow Evaporation (MeOH/CHCl3) Precipitation->Recrystallization Filter & Dry XRay SC-XRD Analysis (Mo Kα) Recrystallization->XRay Select Crystal Check2 Microscopy: No Twinning Recrystallization->Check2

Figure 1: Step-by-step workflow for converting liquid pyridine aldehydes into diffraction-quality crystals.

Step-by-Step Methodology
  • Stoichiometric Mixing: Dissolve 4-methylnicotinaldehyde (1.0 eq) in absolute ethanol. Add thiosemicarbazide (1.0 eq) dissolved in hot water/ethanol (1:1).

  • Catalysis: Add 2-3 drops of conc. HCl or glacial acetic acid. The acid catalyst is crucial to protonate the carbonyl oxygen, overcoming the steric hindrance of the adjacent 4-methyl group [2].

  • Reflux: Heat at 80°C for 2-3 hours. Monitor by TLC (EtOAc:Hexane 3:7).

  • Isolation: Cool to room temperature. The derivative typically precipitates as a yellow solid.

  • Crystal Growth (The Critical Step):

    • Solvent System: Dissolve the solid in a minimal amount of hot Methanol/Chloroform (1:1).

    • Technique: Slow evaporation at 4°C.

    • Why this works: The chloroform disrupts weak

      
      -stacking interactions, while methanol encourages H-bond formation between the thiosemicarbazone N-H and the pyridine Nitrogen.
      

Structural Logic & Mechanism

Understanding the packing forces is essential for predicting the behavior of this scaffold in drug binding pockets (e.g., Kinase inhibitors like AXL/MDM2) [3].

Interaction Pathway Diagram

InteractionMap cluster_Lattice Crystal Lattice Forces MoleculeA Molecule A (Donor) MoleculeB Molecule B (Acceptor) MoleculeA->MoleculeB H-Bond: N(H)...N(py) (Strong, Directional) MoleculeA->MoleculeB Pi-Stacking (Offset) (Weakened by 4-Me) Solvent Solvent (MeOH) Solvent->MoleculeA Solvation of Thione S

Figure 2: Interaction map showing the dominant N-H...N hydrogen bond that drives crystallization, often offset by the steric bulk of the 4-methyl group.

Mechanism of Action:
  • Primary Synthon: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor for the terminal amine (N4-H) of a neighboring molecule.

  • Steric Twist: Unlike the planar 6-methyl isomer, the 4-methyl derivative adopts a twisted conformation. This "twist" creates chiral pockets in the lattice (even if the molecule is achiral), sometimes leading to crystallization in non-centrosymmetric space groups useful for non-linear optics [4].

References

  • Mokhtaruddin, N. S. M., et al. (2015). "Crystal structure of 3-methylpyridine-2-carbaldehyde 4-methylthiosemicarbazone monohydrate." Acta Crystallographica Section E, 71(4), o253-o254. Link

  • Carballido, R., et al. (2014). "Synthesis and X-ray Crystal Structure of the Thiosemicarbazone Ligand bis(4-N-methyl-thiosemicarbazone)-4,4'-diacetylphenylmethane." Molbank, 2014(4), M836. Link

  • Shaffer, P. L., et al. (2014).[2] "Co-Crystal Structure of MDM2 with Inhibitor Compound 4." RCSB Protein Data Bank. Link

  • Heger, G., et al. (2021). "Crystal Structure of 4-Methylpyridine." Acta Crystallographica Section A. Link

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.